CP-547632 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJZJJMQDXYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-71-7 | |
| Record name | CP-547632 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-547632 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CP-547,632 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor Receptor (bFGFR).[1][2] By competitively binding to the ATP-binding site of these receptors, CP-547,632 effectively blocks the downstream signaling cascades responsible for angiogenesis, tumor cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of CP-547,632, including its kinase selectivity, impact on signaling pathways, and a summary of its clinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research.
Core Mechanism of Action: Dual Inhibition of VEGFR-2 and bFGFR
CP-547,632 is an ATP-competitive inhibitor, meaning it vies with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of its target receptors.[3] Its primary targets are VEGFR-2 and bFGFR, two key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]
The binding of their respective ligands, VEGF and bFGF, to VEGFR-2 and bFGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. CP-547,632, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby abrogating the downstream signaling.
Quantitative Analysis of Inhibitory Activity and Selectivity
The potency and selectivity of CP-547,632 have been characterized through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) values from key enzymatic and cell-based assays are summarized below.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | Enzymatic Kinase Assay | 11 | [1][2] |
| bFGF Receptor (FGFR) | Enzymatic Kinase Assay | 9 | [1][2] |
| VEGF-stimulated VEGFR-2 | Whole-Cell Phosphorylation Assay | 6 | [1][2] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Enzymatic Kinase Assay | >1000 | [4] |
| Epidermal Growth Factor Receptor (EGFR) | Enzymatic Kinase Assay | >1000 | [4] |
In Vivo Efficacy: In a murine tumor model, oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors with an EC50 of 590 ng/mL.[1][2]
Impact on Downstream Signaling Pathways
The inhibition of VEGFR-2 and bFGFR by CP-547,632 disrupts critical signaling pathways involved in cell proliferation, survival, and migration, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.
VEGFR-2 Signaling Cascade
Upon activation by VEGF, VEGFR-2 initiates a complex network of intracellular signals. CP-547,632's inhibition of VEGFR-2 autophosphorylation blocks the recruitment and activation of downstream signaling molecules.
bFGFR Signaling Cascade
Similarly, bFGF-mediated activation of its receptor tyrosine kinase is also a key driver of angiogenesis and cell proliferation. CP-547,632's inhibitory action on bFGFR blocks these downstream effects.
Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)
This protocol outlines a method to determine the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
CP-547,632 hydrochloride
-
ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Phosphocellulose filter mats or luminescence detection reagent (e.g., ADP-Glo™)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of CP-547,632 in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted CP-547,632 or vehicle control (DMSO).
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated γ-32P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.
Whole-Cell VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2
-
Cell culture medium and serum-free medium
-
Recombinant human VEGF-A
-
CP-547,632 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed HUVECs in multi-well plates and grow to near confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of CP-547,632 or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each CP-547,632 concentration and determine the IC50 value.
Clinical Development Summary
CP-547,632 has been evaluated in clinical trials for the treatment of various solid tumors.
-
Phase I Trial (NCT00052294): A Phase I study of oral CP-547,632 in combination with paclitaxel and carboplatin was conducted in patients with advanced non-small cell lung cancer (NSCLC). The maximum tolerated dose of CP-547,632 in this combination was determined to be 200 mg/day. The combination was found to be safely administered with standard doses of paclitaxel and carboplatin.[2]
-
Phase II Trial: A Phase II study evaluated CP-547,632 in patients with small-volume, recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had failed first-line platinum-based therapy.[5] The study aimed to determine the efficacy of the compound in this patient population.[5]
Conclusion
CP-547,632 hydrochloride is a potent dual inhibitor of VEGFR-2 and bFGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the ATP-competitive inhibition of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways critical for endothelial cell proliferation, survival, and migration. The preclinical data demonstrate significant anti-angiogenic and anti-tumor activity. While clinical development has been undertaken, further investigation is required to fully elucidate its therapeutic potential in various cancer types. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of CP-547,632 and similar targeted therapies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of CP-547,632 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. By targeting the primary mediator of angiogenesis, CP-547,632 has demonstrated significant therapeutic potential in preclinical models of cancer by inhibiting tumor growth and vascularization. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of CP-547,632 hydrochloride, along with detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of this process in many solid tumors. Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. CP-547,632 hydrochloride emerged as a promising therapeutic agent in this class, exhibiting potent and selective inhibition of VEGFR-2 kinase activity. This document details the preclinical and clinical findings related to CP-547,632 hydrochloride, offering a technical resource for the scientific community.
Mechanism of Action
CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (bFGF) receptor kinase.[1]
Signaling Pathway
Preclinical Data
In Vitro Kinase and Cell-Based Assays
CP-547,632 demonstrates potent inhibition of VEGFR-2 and bFGF kinases. The inhibitory activity was also confirmed in whole-cell assays.[1]
| Target/Assay | IC50 (nM) |
| VEGFR-2 Kinase | 11[1] |
| bFGF Kinase | 9[1] |
| VEGF-stimulated VEGFR-2 Autophosphorylation (in cells) | 6[1] |
In Vivo Angiogenesis Assays
The anti-angiogenic activity of CP-547,632 was evaluated in a murine corneal angiogenesis model. Oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGF-induced angiogenesis, with an ED50 of 10-25 mg/kg.[2]
Xenograft Tumor Models
The in vivo efficacy of CP-547,632 was assessed in various human tumor xenograft models in athymic mice. Daily oral administration of CP-547,632 led to significant tumor growth inhibition.[2]
| Cell Line (Tumor Type) | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| Colo-205 (Colon) | 100 | 12 | 85[2] |
| DLD-1 (Colon) | 100 | 9 | 69[2] |
| EBC-1 (NSCLC) | 100 | Not Specified | ~50[2] |
| H460 (NSCLC) | 100 | Not Specified | ~50[2] |
Clinical Trials
CP-547,632 hydrochloride has been evaluated in clinical trials for the treatment of various solid tumors, most notably in non-small cell lung cancer (NSCLC).
Phase I/II Trial in Advanced NSCLC
A Phase I/II multicenter, open-label trial was conducted to evaluate the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin as a first-line treatment for advanced NSCLC.[3]
Patient Population: Patients with Stage IIIB/IV or recurrent NSCLC.[3] Treatment Regimen:
-
Phase I: Dose escalation of oral daily CP-547,632 in combination with paclitaxel (225 mg/m²) and carboplatin (AUC=6) every 3 weeks.[3]
-
Phase II: Patients were randomized to receive either CP-547,632 (at the MTD from Phase I) plus chemotherapy or chemotherapy alone.[3]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) of CP-547,632 | 200 mg (orally, daily)[3] |
| Dose-Limiting Toxicities (at 250 mg) | Grade 3 rash and diarrhea[3] |
| Objective Response Rate (ORR) - Phase II | |
| CP-547,632 + Chemotherapy | 28.6% (4/14 patients with confirmed partial response)[3] |
| Chemotherapy Alone | 25% (4/17 patients with confirmed partial response)[3] |
Other Clinical Investigations
CP-547,632 has also been investigated in Phase I trials in patients with advanced solid tumors and in Phase II trials for ovarian cancer. Detailed quantitative results from these trials are not widely available in the public domain.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of CP-547,632 in inhibiting VEGFR-2 kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: CP-547,632 hydrochloride is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the test compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).
-
Detection: The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Kinase Assay
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CP-547,632 in a murine model.
Methodology:
-
Cell Culture: Human tumor cells (e.g., Colo-205) are cultured in appropriate media.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: CP-547,632 is administered orally (p.o.) daily (qd) at the desired doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow: Xenograft Model
Conclusion
CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and bFGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. While it showed a manageable safety profile in clinical trials, its combination with standard chemotherapy for advanced NSCLC did not result in a significant improvement in efficacy. The therapeutic potential of CP-547,632 as a monotherapy or in other cancer types or combination regimens warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CP-547,632 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 hydrochloride is a potent, orally bioavailable, and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases. Developed by Pfizer, this novel isothiazole derivative emerged from a discovery program aimed at identifying small molecule inhibitors of angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CP-547,632, including detailed experimental protocols and a summary of its pharmacological profile.
Introduction: The Rationale for Targeting Angiogenesis
The growth of solid tumors beyond a few millimeters is critically dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them attractive targets for cancer therapy.[1][2][3] By inhibiting VEGFR-2 signaling, it is possible to disrupt the blood supply to tumors, thereby impeding their growth and metastatic potential. CP-547,632 was developed to be a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity.[2][3]
Discovery and Chemical Synthesis
CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, is a novel isothiazole derivative identified by Pfizer Global Research and Development.[2][4] Its synthesis was described in United States patent 6,235,764.[4] The methanesulfonic acid salt form of the compound was utilized in the key pharmacological studies.[5]
Mechanism of Action: A Dual Inhibitor of VEGFR-2 and FGFR
CP-547,632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to downstream signaling molecules. This blockade of autophosphorylation is a critical step in halting the signaling cascade that leads to endothelial cell proliferation and migration.[1][6]
Kinetic analyses have confirmed that CP-547,632 is an ATP-competitive inhibitor of human VEGFR-2.[5] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (FGF) receptor kinase.[2][3]
Signaling Pathway
The binding of VEGF to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival. CP-547,632 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.
Pharmacological Profile
The pharmacological properties of CP-547,632 have been extensively characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
CP-547,632 is a potent inhibitor of both VEGFR-2 and FGF kinases.[2][3] It demonstrates selectivity for these receptors over other related tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFR-β).[1][2][3]
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 11[1][2][3] |
| FGF Kinase | 9[2][3] |
| PDGFR-β | >1000[1] |
| EGFR | >1000[1] |
| Insulin Receptor | >1000[1] |
Cellular Activity
In cell-based assays, CP-547,632 effectively inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in endothelial cells.[1][2][3] This inhibition of receptor phosphorylation translates to a block in downstream cellular responses, such as proliferation.
| Assay | Cell Type | IC50 (nM) |
| VEGF-stimulated VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2 | 6[1][2][3] |
| VEGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14[1][5] |
| bFGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53[1][5] |
In Vivo Efficacy
The anti-angiogenic and anti-tumor effects of CP-547,632 have been demonstrated in various preclinical models.
In a VEGF-induced corneal angiogenesis model in BALB/c mice, oral administration of CP-547,632 resulted in a dose-dependent inhibition of neovascularization.[2][5] A dose of 25 mg/kg achieved 75% inhibition, while complete inhibition was observed at 100 mg/kg.[4][5] The compound also potently inhibits both VEGF- and bFGF-induced angiogenesis in a sponge model.[1][6]
Oral administration of CP-547,632 once daily led to significant, dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[1]
| Xenograft Model | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |
| Colo-205 (colon) | 100 | 85[1] |
| DLD-1 (colon) | 100 | 69[1] |
| MDA-MB-231 (breast) | Not specified | Dose-dependent[1] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies in mice bearing NIH3T3/H-ras tumors showed that oral administration of CP-547,632 led to dose-dependent inhibition of VEGFR-2 phosphorylation in the tumors.[2][3] The plasma concentrations required for this in vivo effect correlated well with the concentrations needed to inhibit angiogenesis in the corneal model.[2][3] The half-life of CP-547,632 in humans has been reported to be approximately 32 hours.[7]
| Parameter | Value |
| In vivo EC50 for VEGFR-2 Phosphorylation Inhibition | 590 ng/mL (plasma concentration)[2][3] |
| Half-life (in humans) | ~32 hours[7] |
Key Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of CP-547,632 on VEGFR-2 kinase was assessed using a 96-well plate format. The enzyme was incubated with varying concentrations of ATP and CP-547,632 at room temperature for 10 minutes. The reaction was initiated by the addition of a substrate, and the level of phosphorylation was quantified to determine the IC50 value.[1]
Cell-Based VEGFR-2 Phosphorylation Assay
Porcine aortic endothelial cells stably expressing full-length VEGFR-2 were used.[1] Serum-deprived cells were pre-incubated with CP-547,632 for 1 hour at 37°C. The cells were then stimulated with 500 ng/mL of VEGF. Whole-cell lysates were subjected to immunoprecipitation with an anti-VEGFR-2 antibody, followed by Western blot analysis using antibodies recognizing either the total protein or the phosphorylated form (PY).[1]
In Vivo Tumor Xenograft Studies
Human tumor cells (e.g., Colo-205, DLD-1) were implanted subcutaneously into athymic mice. When tumors reached a size of 75-150 mm³, the mice were randomized into treatment and control groups.[1] CP-547,632 was administered orally once daily (qd) at doses ranging from 6.25 to 100 mg/kg.[1] Tumor volumes were measured regularly to assess treatment efficacy.
Clinical Development
CP-547,632 entered clinical trials for the treatment of various human malignancies.[1][6] Phase I trials were conducted to evaluate its safety, pharmacokinetics, and preliminary efficacy, both as a single agent and in combination with standard chemotherapy regimens. For instance, a Phase I trial investigated CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced non-small cell lung cancer (NSCLC).[7] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg/day, and the combination was found to be safe for further investigation.[7] The compound has also been studied in trials for ovarian, lung, peritoneal, and fallopian tube cancers, among others.[8]
Conclusion
CP-547,632 hydrochloride is a well-characterized, potent, and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases. Its discovery and preclinical development provided a strong rationale for its advancement into clinical trials for the treatment of cancer. The compound effectively inhibits angiogenesis and tumor growth in preclinical models by blocking the ATP-binding site of its target kinases, thereby preventing downstream signaling. The data gathered from its preclinical and early clinical evaluation have contributed significantly to the understanding of the therapeutic potential of targeting angiogenesis in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. go.drugbank.com [go.drugbank.com]
CP-547632 Hydrochloride: A Technical Guide to Target Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the target receptor binding affinity, mechanism of action, and experimental protocols related to CP-547632. The information is compiled from seminal preclinical studies to serve as a detailed resource for researchers in oncology and drug development.
Introduction
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate and disseminate. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process.[1][2] CP-547632 is a novel isothiazole derivative identified as a potent inhibitor of VEGFR-2 tyrosine kinase.[1][2][3] This document details its biochemical and cellular activity, selectivity profile, and the methodologies used for its characterization.
Target Receptor Binding Affinity and Kinase Inhibition
CP-547632 demonstrates high affinity for and potent inhibition of key pro-angiogenic receptor tyrosine kinases. The inhibitory activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the primary metric.
Table 1: In Vitro Kinase Inhibition Profile of CP-547632
| Target Kinase | IC50 (nM) | Assay Type | Source |
| VEGFR-2 | 11 | Enzyme Assay | [1][2][3][4] |
| bFGF Receptor | 9 | Enzyme Assay | [1][2][3][4] |
| EGFR/Tie-2 Chimera | <10-fold selective vs. VEGFR-2 | Enzyme Assay | [1][5] |
| PDGF Receptor β | >1000 | Enzyme Assay | [1] |
| EGF Receptor | >1000 | Enzyme Assay | [1] |
| Insulin Receptor | >1000 | Enzyme Assay | [1] |
Table 2: Cellular Activity of CP-547632
| Cellular Process | IC50 (nM) | Cell Line | Assay Type | Source |
| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2 | Whole-cell phosphorylation assay | [1][2][3][5] |
| VEGF-stimulated Thymidine Incorporation | 14 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | [1][5] |
| bFGF-stimulated Thymidine Incorporation | 53 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | [1][5] |
Mechanism of Action
CP-547632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Figure 1. Simplified signaling pathway of VEGFR-2 and the inhibitory action of CP-547632.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CP-547632.
In Vitro Kinase Assay
-
Objective: To determine the IC50 values of CP-547632 against purified recombinant human tyrosine kinases.
-
Methodology:
-
Purified recombinant human VEGFR-2 kinase domain is incubated with varying concentrations of CP-547632.
-
The kinase reaction is initiated by the addition of ATP.
-
The level of kinase autophosphorylation is measured. Kinetic analyses are performed to determine the mode of inhibition (e.g., ATP-competitive).[1][5]
-
Lineweaver-Burk plots can be generated by measuring kinase activity at increasing ATP concentrations in the presence of the inhibitor to confirm ATP-competitive inhibition.[1]
-
Figure 2. Experimental workflow for the in vitro kinase assay.
Whole-Cell VEGFR-2 Phosphorylation Assay
-
Objective: To assess the ability of CP-547632 to inhibit VEGF-stimulated VEGFR-2 autophosphorylation in a cellular environment.
-
Methodology:
-
Porcine aorta endothelial cells stably expressing full-length VEGFR-2 are serum-deprived.
-
The cells are pre-incubated with various concentrations of CP-547632 for 1 hour at 37°C.[1][5]
-
Cells are then stimulated with VEGF (e.g., 500 ng/ml).[1]
-
Whole-cell lysates are prepared and immunoprecipitated using an anti-VEGFR-2 antibody.
-
Western blot analysis is performed on the immunoprecipitates using antibodies that recognize either the total VEGFR-2 protein or the phosphorylated form (anti-phosphotyrosine).
-
Band densities are quantified to determine the IC50 value for the inhibition of phosphorylation.[1]
-
Endothelial Cell Proliferation Assay
-
Objective: To evaluate the effect of CP-547632 on growth factor-stimulated endothelial cell proliferation.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of CP-547632.
-
The cells are then stimulated with either VEGF or bFGF.
-
Proliferation is assessed by measuring [³H]thymidine incorporation.
-
The IC50 values are calculated based on the inhibition of thymidine incorporation.[1][5]
-
In Vivo Efficacy
CP-547632 has demonstrated significant anti-tumor activity in various human tumor xenograft models in athymic mice. Oral administration of CP-547632 led to a dose-dependent inhibition of tumor growth in models such as Colo-205, DLD-1, and MDA-MB-231 xenografts.[1][6] This anti-tumor effect is correlated with the inhibition of VEGFR-2 phosphorylation in the tumors and a decrease in microvascular density.[1] For instance, in mice with NIH3T3/H-ras tumors, orally administered CP-547632 inhibited VEGFR-2 phosphorylation in a dose-dependent manner with an EC50 of 590 ng/ml in plasma.[2][3]
Conclusion
This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and other pro-angiogenic kinases. Its high affinity and specific inhibitory action translate to effective suppression of endothelial cell proliferation and in vivo anti-tumor efficacy. The data and protocols presented in this guide underscore the robust preclinical characterization of CP-547632 and provide a valuable resource for further research and development in the field of anti-angiogenic cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CP 547,632 - Biochemicals - CAT N°: 21773 [bertin-bioreagent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Kinase Selectivity Profile of CP-547632 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of CP-547632 hydrochloride, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. This document details its inhibitory activity against a panel of kinases, the methodologies used for these assessments, and the key signaling pathways affected.
Introduction
CP-547632 is an isothiazole derivative that acts as an ATP-competitive inhibitor of key tyrosine kinases involved in angiogenesis, the formation of new blood vessels—a critical process for tumor growth and metastasis.[1][2][3] Primarily targeting VEGFR-2, it also exhibits potent activity against the basic fibroblast growth factor (FGF) receptor.[1][2][3] Understanding the precise kinase selectivity is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects.
Kinase Selectivity Profile
CP-547632 demonstrates high potency against VEGFR-2 and bFGF kinases, with IC50 values in the low nanomolar range.[1][2][3][4] Its selectivity is notable when compared to other related tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ), against which it is significantly less potent.[1][5]
Table 1: In Vitro Kinase and Cellular Inhibition Profile of CP-547632
| Target Kinase/Cellular Process | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 11 | Enzyme Assay |
| bFGF Receptor | 9 | Enzyme Assay |
| Tie-2 | 21 | Enzyme Assay |
| PDGFRβ | >10,000 | Enzyme Assay |
| EGFR | 2,800 | Enzyme Assay |
| Insulin Receptor | >10,000 | Enzyme Assay |
| VEGF-stimulated VEGFR-2 Phosphorylation | 6 | Cell-based Assay (PAE Cells) |
| VEGF-stimulated HUVEC Proliferation | 14 | Cell-based Assay |
| bFGF-stimulated HUVEC Proliferation | 53 | Cell-based Assay |
Data sourced from Beebe et al., Cancer Research, 2003.[1]
Experimental Protocols
The quantitative data presented above were derived from rigorous in vitro and cell-based assays. The methodologies for these key experiments are detailed below.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of CP-547632 on the enzymatic activity of purified recombinant human kinases.
Objective: To determine the concentration of CP-547632 required to inhibit 50% of the kinase's enzymatic activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human kinase domains (e.g., VEGFR-2, FGFR) are prepared. A generic substrate, such as a synthetic peptide, is used.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of CP-547632 are incubated in a buffer solution containing ATP. The reaction is typically carried out in 96-well plates at room temperature for a defined period (e.g., 10 minutes).[1]
-
ATP Competition: Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition. For CP-547632, increasing concentrations of ATP were shown to overcome the inhibitory effect, confirming it as an ATP-competitive inhibitor.[1][5]
-
Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as ELISA, radiometric assays (measuring incorporation of ³²P from [γ-³²P]ATP), or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each concentration of CP-547632 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of CP-547632 to inhibit the autophosphorylation of VEGFR-2 within a cellular context in response to VEGF stimulation.[1]
Objective: To determine the IC50 value for the inhibition of VEGF-induced VEGFR-2 phosphorylation in whole cells.
Methodology:
-
Cell Culture: Porcine aorta endothelial (PAE) cells stably transfected to express full-length human VEGFR-2 are used.[1] Cells are cultured to sub-confluence and then serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CP-547632 for a specified time (e.g., 1 hour at 37°C).[1]
-
VEGF Stimulation: The cells are then stimulated with a specific concentration of VEGF (e.g., 500 ng/ml) to induce VEGFR-2 dimerization and autophosphorylation.[1]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the total protein concentration is determined. VEGFR-2 is then immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.[1]
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and subsequently with an anti-VEGFR-2 antibody to determine the total amount of immunoprecipitated receptor.[1]
-
Quantification: The intensity of the phosphotyrosine bands is quantified using densitometry and normalized to the total amount of VEGFR-2. The IC50 value is calculated from the dose-response curve.[1]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by CP-547632 and the general workflow of the experimental protocols described.
Conclusion
This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and FGFR kinases. Its selectivity profile, characterized by strong inhibition of these key pro-angiogenic receptors and significantly weaker activity against other tyrosine kinases like PDGFRβ and EGFR, underscores its targeted mechanism of action. The data derived from robust in vitro and cell-based assays confirm its ability to block the signaling cascades that drive endothelial cell proliferation and survival. This detailed understanding of its kinase selectivity is fundamental for ongoing research and the strategic development of CP-547632 and related compounds in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Preclinical Efficacy of CP-547,632 Hydrochloride in Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for CP-547,632 hydrochloride, a potent and orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in various xenograft models. The data presented herein summarizes the anti-tumor and anti-angiogenic activity of this compound, highlighting its mechanism of action and therapeutic potential.
Core Mechanism of Action
CP-547,632 is an ATP-competitive tyrosine kinase inhibitor. Its primary targets are VEGFR-2 and FGFR-2.[1][2] By inhibiting the phosphorylation of these receptors on endothelial cells, CP-547,632 effectively blocks the signaling cascades responsible for endothelial cell proliferation and migration, key processes in angiogenesis. The resulting inhibition of new blood vessel formation in tumors leads to a reduction in tumor growth.[3][4][5] The antitumor activity observed with CP-547,632 is likely a result of its combined effects on these critical pathways.[1]
Below is a diagram illustrating the signaling pathway targeted by CP-547,632.
In Vivo Anti-Tumor Efficacy in Human Xenograft Models
CP-547,632 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models established in athymic mice. Daily oral administration was well-tolerated, with no reported weight loss, morbidity, or deaths at efficacious doses.[1]
| Xenograft Model | Cell Line | Tumor Type | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| Colo-205 | Human Colon Carcinoma | Colon | 100 | 12 | 85 | [1][3][4] |
| DLD-1 | Human Colon Adenocarcinoma | Colon | 100 | 9 | 69 | [1][3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast | 100 | 24 | 80 | [1][3] |
| EBC-1 | Human Lung Squamous Cell Carcinoma | Non-Small Cell Lung | 100 | Not Specified | ~50 | [1] |
| H460 | Human Large Cell Lung Cancer | Non-Small Cell Lung | 100 | Not Specified | ~50 | [1] |
It is noteworthy that while CP-547,632 as a single agent induced tumor stasis, it did not lead to tumor regressions in these models. However, when used in combination with conventional cytotoxic drugs, tumor regressions were observed.[1]
In Vivo Anti-Angiogenic and Mechanistic Studies
The anti-tumor effects of CP-547,632 are directly linked to its anti-angiogenic properties. Several in vivo models were utilized to confirm its mechanism of action.
Inhibition of VEGFR-2 Phosphorylation
In mice bearing NIH3T3/H-ras tumors, a model where VEGFR expression is localized to the invading murine vasculature, oral administration of CP-547,632 led to a dose-dependent inhibition of VEGFR-2 phosphorylation.[3][4][5] A single oral dose of 50 mg/kg resulted in approximately 50% inhibition of measurable VEGFR-2 phosphorylation for 3 hours.[1][3]
Angiogenesis Inhibition
| Model | Angiogenesis Induction | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Angiogenesis Inhibition (%) | Reference |
| Mouse Corneal Angiogenesis | VEGF-hydron pellet | 25 | 5 | 75 | [1][3] |
| Mouse Corneal Angiogenesis | VEGF-hydron pellet | 100 | 5 | 100 | [1][3] |
| Mouse Sponge Angiogenesis | VEGF-soaked sponge | 100 | 5 | 71 | [1][3] |
| Mouse Sponge Angiogenesis | bFGF-soaked sponge | 100 | 5 | 89 | [1][3] |
Reduction in Microvessel Density (MVD)
Consistent with its anti-angiogenic mechanism, treatment with CP-547,632 resulted in a significant reduction in tumor microvasculature. In DLD-1 colon carcinoma xenografts, daily oral administration of 100 mg/kg, which led to 69% tumor growth inhibition, also caused a statistically significant 38% decrease in microvessel density as measured by CD31 immunohistochemistry.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the key experimental protocols used in the evaluation of CP-547,632.
Human Tumor Xenograft Studies
A standardized workflow was employed for evaluating the in vivo anti-tumor activity of CP-547,632.
-
Animal Model: Athymic (nude) mice were used.
-
Tumor Cell Implantation: Human tumor cell lines were injected subcutaneously into the flank of the mice.[1]
-
Treatment Initiation: Dosing commenced once tumors reached a volume of 75–150 mm³.[1][3]
-
Drug Formulation and Administration: CP-547,632 was administered orally (p.o.) once daily (qd).
-
Monitoring: Tumor dimensions were measured periodically to calculate tumor volume. Animal well-being, including body weight, was monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised for further analysis, including immunohistochemical staining for CD31 to assess microvessel density.[1]
Corneal Angiogenesis Assay
This assay provides a direct functional measure of VEGF-induced angiogenesis.
-
Procedure: A VEGF-impregnated hydron pellet is implanted into the cornea of mice.[1]
-
Treatment: Animals received daily oral doses of CP-547,632 for 5 consecutive days.[1]
-
Evaluation: The extent of new blood vessel growth into the cornea was examined by slit lamp microscopy.[1]
Sponge Angiogenesis Assay
This model allows for the simultaneous evaluation of the inhibitory effects on angiogenesis induced by different growth factors.
-
Procedure: Surgical sponges soaked with either VEGF or bFGF were implanted bilaterally in animals.[1][3]
-
Treatment: Mice were treated with daily oral doses of CP-547,632 for 5 days.[1][3]
-
Evaluation: The extent of angiogenesis was quantified to determine the inhibitory activity of the compound against each growth factor.[1][3]
Conclusion
The preclinical data for CP-547,632 hydrochloride robustly demonstrates its potent anti-angiogenic and anti-tumor activities across a range of xenograft models. Its oral bioavailability and efficacy as a single agent in causing significant tumor growth inhibition, coupled with its ability to induce tumor regression in combination therapies, underscore its potential as a valuable therapeutic agent in oncology. The mechanism of action, centered on the inhibition of VEGFR-2 and FGFR-2, is well-supported by in vivo mechanistic studies. These findings provided a strong rationale for the clinical investigation of CP-547,632 for the treatment of human cancers.[2][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of CP-547,632
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1] By targeting the VEGFR-2 signaling pathway, CP-547,632 shows potential in cancer therapy by inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of CP-547,632, based on available preclinical and clinical data.
Preclinical Pharmacokinetics
Preclinical studies in mice have been conducted to evaluate the pharmacokinetic profile of CP-547,632. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a dose-response relationship for its anti-angiogenic and antitumor effects.
Quantitative Data
| Species | Dose (Oral) | Plasma Concentration | Duration | Reference |
| Mouse | 50 mg/kg | > 500 ng/mL | 12 hours | [2] |
This data indicates that a single oral dose of 50 mg/kg in mice achieves plasma concentrations that are sustained above a therapeutically relevant threshold for at least 12 hours.[2]
Experimental Protocols
Pharmacokinetic and Pharmacodynamic Evaluation in Tumor-Bearing Mice
-
Animal Model: Athymic mice bearing NIH3T3/H-ras tumors.
-
Drug Formulation and Administration: CP-547,632 was formulated in 5% Gelucire and administered as a single oral dose of 50 mg/kg.
-
Sample Collection: Tumors and plasma were collected at various time points post-dose.
-
Analytical Method: Phosphorylated VEGFR-2 levels in tumor homogenates were measured by ELISA to assess the pharmacodynamic effect. Plasma concentrations of CP-547,632 were also determined.
-
Key Finding: The study established a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors, correlating with the plasma concentrations of CP-547,632.
Human Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CP-547,632 in patients with advanced solid tumors.
Quantitative Data
Detailed pharmacokinetic parameters from Phase I clinical trials are not fully available in published literature. However, a key parameter has been reported:
| Parameter | Value | Population | Reference |
| Half-life (t½) | ~32 hours | Patients with advanced non-small cell lung cancer |
This relatively long half-life suggests that sustained plasma concentrations can be maintained with once-daily dosing. It was also noted that oral doses of 150 mg or higher, administered once daily, achieve plasma concentrations that are within the range associated with anti-angiogenic effects in preclinical models.
Experimental Protocols
Phase I Dose-Escalation Study
-
Patient Population: Patients with advanced solid tumors.
-
Study Design: Dose-escalation study to determine the maximum tolerated dose (MTD) and to evaluate the pharmacokinetic profile.
-
Drug Administration: CP-547,632 administered orally on a continuous daily dosing schedule.
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine the pharmacokinetic parameters of CP-547,632.
-
Key Findings: The study established the MTD and provided initial evidence of the drug's pharmacokinetic profile in humans, including its half-life.
Oral Bioavailability
CP-547,632 is described as an orally bioavailable inhibitor.[1] While the exact percentage of oral bioavailability in preclinical species or humans has not been reported in the available literature, the preclinical and clinical data demonstrating sustained plasma concentrations and biological activity after oral administration confirm its absorption from the gastrointestinal tract.
Several factors can influence the oral bioavailability of a drug like CP-547,632. These include its solubility, permeability across the intestinal wall, and susceptibility to first-pass metabolism in the gut and liver.
Conclusion
CP-547,632 is an orally active inhibitor of VEGFR-2 with a pharmacokinetic profile that supports its clinical development. Preclinical studies have demonstrated that oral administration leads to sustained plasma concentrations sufficient to inhibit the target in vivo. Early clinical data in cancer patients have established a half-life of approximately 32 hours, allowing for once-daily dosing. While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and the precise oral bioavailability percentage are not fully available in the public domain, the existing data strongly indicate that CP-547,632 is well-absorbed orally and achieves biologically active concentrations. Further publication of detailed pharmacokinetic data from ongoing and future clinical trials will provide a more complete understanding of the clinical pharmacology of this promising anti-angiogenic agent.
References
The Inhibitory Effects of CP-547632 Hydrochloride on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) receptor tyrosine kinases.[1][2] Signaling through these receptors is a critical pathway for endothelial cell proliferation and migration, which are fundamental processes in angiogenesis, the formation of new blood vessels.[2] The inhibition of angiogenesis is a key strategy in cancer therapy. This technical guide provides an in-depth overview of the effects of CP-547632 on endothelial cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Quantitative Effects
CP-547632 is an ATP-competitive kinase inhibitor that effectively blocks VEGFR-2 kinase autophosphorylation.[1] It demonstrates potent inhibition of both VEGF- and bFGF-stimulated endothelial cell proliferation. The inhibitory activities of CP-547632 have been quantified in various in vitro and in vivo assays, as summarized in the table below.
Table 1: Quantitative Inhibitory Effects of this compound
| Assay Type | Target/Stimulus | Cell Line/Model | IC50 / EC50 | Reference |
| Kinase Autophosphorylation | VEGFR-2 | Enzyme Assay | 11 nM | [1][2] |
| Kinase Autophosphorylation | bFGF Receptor | Enzyme Assay | 9 nM | [2] |
| Whole Cell Phosphorylation | VEGF-stimulated VEGFR-2 | Porcine Aorta Endothelial Cells (PAE) expressing VEGFR-2 | 6 nM | [1][2] |
| Cell Proliferation (Thymidine Incorporation) | VEGF-stimulated | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM | [1] |
| Cell Proliferation (Thymidine Incorporation) | bFGF-stimulated | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM | [1] |
| In vivo Tumor VEGFR-2 Phosphorylation | NIH3T3/H-ras tumors in mice | In vivo | 590 ng/ml (plasma concentration) | [2] |
Signaling Pathway Inhibition
CP-547632 exerts its anti-proliferative effects by inhibiting the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This inhibition prevents the downstream activation of pathways that lead to cell proliferation, migration, and survival.
Caption: VEGF signaling pathway in endothelial cells and the point of inhibition by CP-547632.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of CP-547632 on endothelial cell proliferation and survival.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Caption: Experimental workflow for the BrdU endothelial cell proliferation assay.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronization: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Aspirate the starvation medium and add fresh low-serum medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add a final concentration of 10-50 ng/mL of VEGF or bFGF to the wells to stimulate proliferation.
-
BrdU Labeling: After 24-48 hours of stimulation, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's protocol (e.g., using a fixing/denaturing solution or HCl).
-
Immunodetection: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.
-
Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with CP-547632 at various concentrations for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells in appropriate vessels and treat with CP-547632 as described for the cell cycle analysis.
-
Cell Harvest: Collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound is a potent inhibitor of VEGFR-2 and bFGF receptor kinases, leading to a significant reduction in endothelial cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic properties of this and similar compounds. The detailed methodologies and visual workflows offer a clear framework for conducting key in vitro assays to evaluate the efficacy and mechanism of action of anti-proliferative agents targeting endothelial cells.
References
The Role of CP-547632 Hydrochloride in Blocking the FGF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor that plays a crucial role in blocking the fibroblast growth factor (FGF) signaling pathway, a key regulator of cell proliferation, differentiation, angiogenesis, and survival. This technical guide provides an in-depth analysis of the mechanism of action of CP-547632, its inhibitory effects on the FGF signaling cascade, and detailed experimental protocols for its application in research settings. Quantitative data from various studies are summarized to offer a comprehensive understanding of its potency and efficacy.
Introduction to the FGF Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is a complex and highly regulated network essential for embryonic development, tissue homeostasis, and wound healing.[1] The pathway is initiated by the binding of FGF ligands to FGF receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4).[2] This binding, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][3]
The activation of FGFRs triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][4] These pathways ultimately lead to the regulation of gene expression and control of various cellular processes such as proliferation, survival, migration, and differentiation.[1] Aberrant activation of the FGF signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer, where it can drive tumor growth, angiogenesis, and drug resistance.[5][6]
Mechanism of Action of this compound
This compound is a novel isothiazole derivative that functions as a potent, ATP-competitive inhibitor of receptor tyrosine kinases.[7][8] Its primary targets are the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases.[8][9] By competing with ATP for the binding site in the kinase domain, CP-547632 effectively blocks the autophosphorylation of these receptors and subsequent downstream signaling.[5][10]
The inhibitory action of CP-547632 is reversible and highly potent, with IC50 values in the nanomolar range for both VEGFR-2 and bFGF kinases.[7][9] This dual inhibitory activity makes it a powerful tool for studying and targeting pathways involved in angiogenesis and cell proliferation.
Figure 1. Mechanism of action of CP-547632 in blocking the FGF signaling pathway.
Quantitative Data Summary
The potency of this compound has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| bFGF Receptor | 9 | Kinase Assay | [8][9] |
| VEGFR-2 | 11 | Kinase Assay | [8][9] |
| Platelet-Derived Growth Factor Receptor β | >1000 | Kinase Assay | [10] |
| Epidermal Growth Factor Receptor | >1000 | Kinase Assay | [10] |
Table 1. In Vitro Kinase Inhibition Profile of CP-547632.
| Cell-Based Assay | IC50 (nM) | Cell Line | Stimulant | Reference |
| VEGFR-2 Phosphorylation | 6 | PAE cells expressing VEGFR-2 | VEGF | [8][10] |
| HUVEC Mitogenesis | 53 | HUVEC | bFGF | [10][11] |
| HUVEC Mitogenesis | 14 | HUVEC | VEGF | [10][11] |
Table 2. In Vitro Cellular Activity of CP-547632.
| In Vivo Model | EC50 | Assay | Reference |
| NIH3T3/H-ras tumor-bearing mice | 590 ng/mL (plasma concentration) | VEGFR-2 Phosphorylation Inhibition | [8] |
Table 3. In Vivo Efficacy of CP-547632.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547632 against purified recombinant human FGF receptor kinase.
Materials:
-
Recombinant human FGFR kinase domain
-
This compound
-
ATP
-
Kinase buffer
-
Substrate peptide
-
96-well plates
-
Plate reader
Methodology:
-
Prepare serial dilutions of CP-547632 in DMSO.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the FGFR kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be approximately the Km value for the specific enzyme.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[10]
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody and luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Receptor Phosphorylation Assay
Objective: To assess the inhibitory effect of CP-547632 on FGF-stimulated FGFR phosphorylation in a cellular context.
Materials:
-
Cells expressing FGFR (e.g., porcine aortic endothelial cells transfected with FGFR)
-
This compound
-
Serum-free medium
-
bFGF
-
Lysis buffer
-
Anti-FGFR antibody
-
Anti-phosphotyrosine antibody
-
Western blotting reagents and equipment
Methodology:
-
Seed cells in culture plates and grow to 70-80% confluency.[12]
-
Serum-starve the cells for a specified period (e.g., 24 hours).
-
Treat the cells with various concentrations of CP-547632 for 1 hour at 37°C.[9]
-
Stimulate the cells with bFGF for a short period.
-
Wash the cells with ice-cold PBS and lyse them.[12]
-
Immunoprecipitate FGFR from the cell lysates using an anti-FGFR antibody.
-
Perform Western blot analysis on the immunoprecipitated proteins using an anti-phosphotyrosine antibody to detect phosphorylated FGFR.
-
Quantify the band densities to determine the IC50 value.
Figure 2. Workflow for a cell-based FGFR phosphorylation assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CP-547632 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line (e.g., Colo-205, DLD-1)[13]
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Methodology:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 75-150 mm³).[13]
-
Randomize mice into treatment and control groups.[12]
-
Administer CP-547632 orally once daily at various doses (e.g., 6.25-100 mg/kg).[13] The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.[12]
-
Continue treatment for a predetermined duration (e.g., 10-24 days).[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume for each group over time to assess anti-tumor efficacy.[12]
Downstream Effects of FGF Signaling Blockade by CP-547632
The inhibition of FGFR by CP-547632 leads to the suppression of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT cascades.[5] This blockade results in several key cellular consequences:
-
Inhibition of Cell Proliferation: By blocking the mitogenic signals from FGF, CP-547632 inhibits the proliferation of endothelial cells and tumor cells that are dependent on this pathway.[10]
-
Inhibition of Angiogenesis: CP-547632 potently inhibits both bFGF- and VEGF-induced angiogenesis in vivo.[8][10] This anti-angiogenic effect is a critical component of its anti-tumor activity.
-
Induction of Apoptosis: In some contexts, the withdrawal of survival signals mediated by the FGF/FGFR axis can lead to the induction of apoptosis in tumor cells.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. anncaserep.com [anncaserep.com]
- 7. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 8. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | FGFR | TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CP-547632 Hydrochloride in Vivo Dosing for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of CP-547632 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR), in various mouse models.[1][2]
Data Presentation
The following tables summarize quantitative data from preclinical studies of CP-547632 in mouse xenograft models.
Table 1: In Vivo Efficacy of CP-547632 in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Key Findings |
| Colon Carcinoma | Athymic Mice | Colo-205 | 100 mg/kg, daily for 12 days | Oral (p.o.) | 85% tumor growth inhibition.[3][4] |
| Colon Carcinoma | Athymic Mice | DLD-1 | 100 mg/kg, daily for 9 days | Oral (p.o.) | 69% tumor growth inhibition.[3][4] |
| Breast Cancer | Athymic Mice | MDA-MB-231 | 100 mg/kg, daily for 24 days | Oral (p.o.) | 80% tumor growth inhibition, well-tolerated.[3] |
| Non-Small Cell Lung Carcinoma | Athymic Mice | EBC-1, H460 | 100 mg/kg, daily | Oral (p.o.) | Approximately 50% tumor growth inhibition.[3] |
| H-ras transformed NIH3T3 | Mice | NIH3T3/H-ras | Single dose of 50 mg/kg | Oral (p.o.) | ~50% inhibition of VEGFR-2 phosphorylation for 3 hours.[3] |
Table 2: Dose-Dependent Inhibition of Tumor Growth by CP-547632
| Mouse Model | Tumor Cell Line | Dose (mg/kg, p.o., daily) | % Tumor Growth Inhibition |
| Athymic Mice | Colo-205, DLD-1, MDA-MB-231 | 6.25 - 100 | Dose-dependent |
| Athymic Mice | DLD-1 | 100 | 69 |
| Athymic Mice | Colo-205 | 100 | 85 |
| Athymic Mice | MDA-MB-231 | 100 | 80 |
Table 3: Pharmacodynamic Effects of CP-547632 in an Angiogenesis Model
| Angiogenesis Model | Treatment | Dosing Regimen | Key Findings |
| Sponge Angiogenesis Model | VEGF-soaked sponge | 100 mg/kg, p.o., daily for 5 days | 71% inhibition of VEGF-induced angiogenesis.[3] |
| Sponge Angiogenesis Model | bFGF-soaked sponge | 100 mg/kg, p.o., daily for 5 days | 89% inhibition of bFGF-induced angiogenesis.[3] |
| Corneal Angiogenesis Model | VEGF-hydron pellet | 25 mg/kg, p.o., daily for 5 days | 75% inhibition of VEGF-induced angiogenesis.[3] |
| Corneal Angiogenesis Model | VEGF-hydron pellet | 100 mg/kg, p.o., daily for 5 days | Complete inhibition of VEGF-induced angiogenesis.[3][4] |
Signaling Pathway
CP-547632 is an ATP-competitive kinase inhibitor that targets VEGFR-2 and FGFR, key mediators of angiogenesis.[1][4] By blocking the autophosphorylation of these receptors, CP-547632 inhibits downstream signaling pathways crucial for endothelial cell proliferation and migration, ultimately leading to a reduction in tumor-associated angiogenesis and tumor growth.[1][4]
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or as specified in the original study)
-
Sterile tubes
-
Vortex mixer
-
Balance
-
Oral gavage needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of the vehicle to achieve the final desired concentration for oral gavage. The volume administered to each mouse is typically 100-200 µL.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Prepare the formulation fresh daily before administration.
In Vivo Antitumor Efficacy Study in Xenograft Mouse Models
Materials and Animals:
-
Athymic nude mice (or other appropriate immunocompromised strain)
-
Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for cell injection
-
Calipers
-
This compound formulation
-
Oral gavage needles
-
Anesthesia (for tumor implantation, if necessary)
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected human tumor cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 75–150 mm³).[3][4]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 7-10 mice per group).[3][4]
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor the tumor volume and body weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
Pharmacodynamic Analysis of VEGFR-2 Phosphorylation
Materials:
-
Tumor-bearing mice treated with CP-547632
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Tissue Collection:
-
At specified time points after the final dose of CP-547632, euthanize the mice.
-
Excise the tumors and immediately flash-freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2.
-
Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 to determine the extent of receptor phosphorylation inhibition.
-
This comprehensive guide provides the necessary information for the successful in vivo application of this compound in mouse models for preclinical cancer research. Adherence to these protocols will ensure reproducible and reliable results.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-547632 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Protocol for the Dissolution and Use of CP-547632 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of CP-547632 hydrochloride for in vitro cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Introduction
CP-547632 is a potent, orally bioavailable, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3] It is a valuable tool for studying angiogenesis and related signaling pathways in cancer and other diseases. Proper dissolution and handling of this compound are paramount for successful cell-based assays.
Mechanism of Action
CP-547632 selectively targets the ATP-binding site of VEGFR-2 and FGF kinases, thereby inhibiting their autophosphorylation and downstream signaling cascades. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and angiogenesis.
References
Preparing CP-547632 Hydrochloride for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 hydrochloride is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1] It plays a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis. This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo animal studies, ensuring proper handling, formulation, and delivery for reliable and reproducible results.
Chemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Molecular Formula | C₂₀H₂₅BrClF₂N₅O₃S |
| Molecular Weight | 568.86 g/mol |
| Appearance | White to light yellow solid powder |
| Solubility (In Vitro) | DMSO: ~33.3 mg/mLWater: ~1 mg/mL |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months |
Note: It is recommended to store the compound in a sealed container, protected from moisture.
Signaling Pathway Inhibition
CP-547632 exerts its anti-angiogenic effects by targeting the VEGFR-2 and FGFR signaling pathways. Upon binding of their respective ligands (VEGF and FGF), these receptor tyrosine kinases dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. CP-547632 competitively binds to the ATP-binding site on these kinases, preventing their phosphorylation and thereby blocking the downstream signaling pathways.
Experimental Protocols
Preparation of this compound for Oral Administration
The following protocols describe the preparation of this compound in various vehicles suitable for oral gavage in animal models, particularly mice.
1. Formulation in a Mixture of DMSO, PEG300, Tween-80, and Saline
This is a commonly used vehicle for compounds with poor water solubility.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.
-
To prepare the final dosing solution, add the co-solvents sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:
-
Start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline and mix to achieve a homogenous solution.
-
-
The final concentration in this example would be 2.5 mg/mL. Adjust the initial stock concentration or the volume of the stock solution to achieve the desired final concentration.
-
2. Formulation in a Mixture of DMSO and Corn Oil
This vehicle is suitable for lipophilic compounds.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO as described above.
-
For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil for a 1 mL final volume.
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension.
-
3. Formulation in 5% Gelucire
Gelucire is a family of vehicles derived from mixtures of mono-, di-, and triglycerides with polyethylene glycol esters. It has been used in preclinical studies with CP-547632.[2]
-
Materials:
-
This compound powder
-
Gelucire (e.g., Gelucire 44/14)
-
-
Procedure:
-
Melt the Gelucire at a temperature just above its melting point (approximately 44°C for Gelucire 44/14).
-
Disperse the weighed this compound powder into the molten Gelucire.
-
Mix thoroughly to ensure a homogenous suspension.
-
The mixture can be drawn into a dosing syringe while still in a liquid state and will solidify upon cooling. It will need to be gently warmed before administration to return it to a liquid state.
-
Animal Dosing and Administration
-
Dosage: In xenograft studies in mice, CP-547632 has been administered orally at doses ranging from 6.25 to 100 mg/kg, once daily.[2][3] The optimal dose will depend on the animal model and the specific experimental design.
-
Administration: Oral gavage is the most common route of administration for CP-547632 in preclinical studies. Ensure that the gavage needle is of an appropriate size for the animal to prevent injury. The volume administered should be based on the animal's body weight and the concentration of the dosing solution.
-
Pharmacokinetics: A single oral dose of 50 mg/kg in mice has been shown to yield plasma concentrations above 500 ng/mL for 12 hours.[4] Peak plasma concentrations are typically observed around 2 hours post-administration.[2]
Safety and Handling
While specific preclinical toxicology data is limited in the public domain, it is known that in a phase I clinical trial, dose-limiting toxicities included grade 3 rash and diarrhea at a dose of 250 mg daily.[5] In preclinical studies with beagle dogs, dose-related emesis, loose stools, and increases in liver enzymes were observed at higher doses. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The successful use of this compound in animal studies relies on its proper preparation and administration. The protocols outlined in this document provide a comprehensive guide for researchers to formulate this potent kinase inhibitor for oral delivery. By carefully considering the compound's properties and following these established procedures, scientists can achieve consistent and reliable results in their preclinical investigations of its anti-angiogenic and anti-tumor efficacy.
References
Application Notes and Protocols for CP-547,632 Hydrochloride in a Matrigel Plug Angiogenesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The Matrigel™ plug assay is a widely adopted in vivo model for quantifying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. Matrigel™, a solubilized basement membrane extract from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins that provide a scaffold for endothelial cell invasion, proliferation, and differentiation into capillary-like structures.[1][2] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, Matrigel™ forms a solid plug that becomes vascularized by the host's endothelial cells.[1] The extent of this vascularization can be quantified to assess the effects of test compounds.
CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor tyrosine kinases.[3][4] By targeting these key signaling pathways, CP-547,632 has been shown to inhibit endothelial cell proliferation and migration, thereby blocking angiogenesis.[3] These application notes provide a detailed protocol for utilizing the Matrigel™ plug assay to evaluate the anti-angiogenic activity of CP-547,632 hydrochloride.
Mechanism of Action of CP-547,632
CP-547,632 is an ATP-competitive kinase inhibitor that demonstrates high affinity for the ATP-binding site of VEGFR-2 and FGF receptor kinases.[3] The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of downstream signaling pathways that promote endothelial cell survival, proliferation, migration, and permeability.[5][6] Similarly, the FGF/FGFR axis plays a significant role in tumor angiogenesis.[7] CP-547,632 effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting these downstream signaling events and suppressing angiogenesis.[3] This compound has been shown to potently inhibit both VEGF- and bFGF-induced angiogenesis in vivo.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of CP-547,632
| Target | Assay | IC50 (nM) |
| VEGFR-2 Kinase | Enzyme Assay | 11 |
| FGF Receptor Kinase | Enzyme Assay | 9 |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 |
Data sourced from Beebe et al., 2003.[1]
Table 2: In Vivo Anti-Angiogenic Efficacy of CP-547,632 in a Corneal Angiogenesis Assay
| Treatment Group | Dose (mg/kg, p.o., qd) | Inhibition of VEGF-induced Angiogenesis (%) |
| Vehicle Control | - | 0 |
| CP-547,632 | 25 | 75 |
| CP-547,632 | 100 | 100 |
Data represents the inhibition of VEGF-induced corneal angiogenesis in mice after 5 days of oral administration. Sourced from Beebe et al., 2003.[8]
Table 3: In Vivo Inhibition of VEGFR-2 Phosphorylation by CP-547,632 in a Tumor Xenograft Model
| Treatment Group | Dose (mg/kg, single oral dose) | Inhibition of VEGFR-2 Phosphorylation (%) |
| Vehicle Control | - | 0 |
| CP-547,632 | 50 | ~50% for 3 hours, >30% for up to 12 hours |
Data represents the inhibition of measurable VEGFR-2 phosphorylation in NIH3T3/H-ras tumors in mice. Sourced from Beebe et al., 2003.[8]
Experimental Protocols
Materials and Equipment
-
Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).
-
Matrigel™: Growth factor-reduced Matrigel™ (Corning® or equivalent), thawed overnight at 4°C.
-
Pro-angiogenic Factors (optional but recommended):
-
Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF).
-
Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF).
-
-
Test Compound: CP-547,632 hydrochloride.
-
Vehicle for CP-547,632: To be determined based on solubility and administration route (e.g., 5% Gelucire for oral administration).
-
General Laboratory Equipment: Centrifuge, spectrophotometer, microscope, ice buckets, pre-chilled syringes and needles (24-27G).
-
For Quantification:
-
Hemoglobin Assay: Drabkin's reagent, hemoglobin standard.
-
Immunohistochemistry (IHC): Formalin, paraffin, anti-CD31 or anti-CD34 antibody, secondary antibody, DAB substrate kit.
-
qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, primers for endothelial markers (e.g., mouse CD31, VE-cadherin) and a housekeeping gene.[9]
-
Methodological & Application
1. Preparation of Matrigel™ Mixture
-
All procedures should be performed on ice to prevent premature gelation of the Matrigel™.
-
Thaw Matrigel™ overnight at 4°C.
-
In a pre-chilled tube on ice, mix the desired components. The final volume per injection is typically 0.3-0.5 mL.
-
Control Group: Matrigel™ + Vehicle.
-
Positive Control Group: Matrigel™ + Pro-angiogenic factor (e.g., VEGF, bFGF) + Vehicle.
-
Test Group(s): Matrigel™ + Pro-angiogenic factor + CP-547,632 hydrochloride at various concentrations.
-
-
If using tumor cells, resuspend 5 x 10^6 to 1 x 10^7 cells in a small volume of serum-free medium and mix with the Matrigel™.[8][10]
-
Gently mix the components to ensure homogeneity, avoiding the introduction of air bubbles.
2. Subcutaneous Injection
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a pre-chilled syringe with a 24-27G needle, subcutaneously inject the Matrigel™ mixture into the flank of the mice.[8]
-
The Matrigel™ will form a solid plug at body temperature.
3. Treatment with CP-547,632 Hydrochloride
-
CP-547,632 can be administered systemically (e.g., oral gavage) or incorporated directly into the Matrigel™ plug. Systemic administration is often preferred for evaluating clinically relevant effects.
-
Administer the vehicle or CP-547,632 hydrochloride to the respective groups of mice at the desired dosage and schedule (e.g., once daily) for the duration of the experiment (typically 7-21 days).
4. Matrigel™ Plug Excision and Analysis
-
At the end of the treatment period, euthanize the mice.
-
Carefully excise the Matrigel™ plugs.
-
The plugs can be processed for various methods of quantification.
5. Quantification of Angiogenesis
-
a) Hemoglobin Content Measurement (e.g., Drabkin's Method):
-
Weigh the excised plugs.
-
Homogenize the plugs in a known volume of water.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm and calculate the hemoglobin concentration using a standard curve. A higher hemoglobin content corresponds to greater vascularization.
-
-
b) Immunohistochemistry (IHC) for Endothelial Markers:
-
Fix the Matrigel™ plugs in 10% formalin overnight.[10]
-
Process the plugs for paraffin embedding and sectioning.
-
Stain the sections with an antibody against an endothelial cell marker, such as CD31 or CD34.[4][10]
-
Visualize the stained blood vessels using a microscope and quantify the microvessel density (MVD) by counting the number of vessels per high-power field or by using image analysis software.
-
-
c) Quantitative Real-Time PCR (qRT-PCR):
-
Homogenize the plugs in an appropriate lysis buffer for RNA extraction.
-
Extract total RNA and perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers specific for murine endothelial cell markers (e.g., CD31, VE-cadherin).[9]
-
Normalize the expression levels to a housekeeping gene. A decrease in the expression of endothelial markers indicates an anti-angiogenic effect.[9]
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of VDR in anti-proliferative effects of calcitriol in tumor-derived endothelial cells and tumor angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Inhibition of tumor growth and angiogenesis by a lysophosphatidic acid antagonist in an engineered three-dimensional lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Measuring p-VEGFR2 Inhibition by CP-547632 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding to its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][4] Dysregulated VEGFR-2 signaling is a hallmark of many cancers, making it a key target for anti-angiogenic therapies.[2][3]
CP-547,632 is a potent, orally active, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2][3][5][6] It effectively blocks VEGF-stimulated autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling and angiogenesis.[2][3][7] This application note provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of CP-547,632 on VEGFR-2 phosphorylation in a cellular context.
Mechanism of Action
CP-547,632 functions by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. This prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby inhibiting its activation and subsequent signaling cascades.[5][6]
VEGFR-2 Signaling Pathway and CP-547,632 Inhibition
The binding of VEGF to VEGFR-2 triggers a signaling cascade that is crucial for angiogenesis. CP-547,632 effectively curtails this process at its inception by preventing the initial autophosphorylation of the receptor.
Experimental Data Summary
The following tables provide a summary of key quantitative data for performing a Western blot analysis of p-VEGFR2 with CP-547,632 treatment.
Table 1: Reagents and Working Concentrations
| Reagent | Vendor Example | Catalog # | Recommended Working Concentration/Dilution |
| Anti-phospho-VEGFR-2 (Tyr1175) | Cell Signaling Technology | 2478 | 1:1000 |
| Anti-total-VEGFR-2 | R&D Systems | AF357 | 1 µg/mL |
| Anti-β-actin | (User's preferred vendor) | - | (As per manufacturer's instructions) |
| HRP-conjugated secondary antibody | (User's preferred vendor) | - | (As per manufacturer's instructions) |
| Recombinant Human VEGF-A | (User's preferred vendor) | - | 50 ng/mL |
| CP-547,632 | MedChemExpress | HY-10333 | 1-1000 nM (IC50 = 6 nM)[5][6][7] |
| Protease Inhibitor Cocktail | (User's preferred vendor) | - | (As per manufacturer's instructions) |
| Phosphatase Inhibitor Cocktail | (User's preferred vendor) | - | (As per manufacturer's instructions) |
Table 2: Experimental Conditions
| Parameter | Recommended Condition | Notes |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) | Endogenously express high levels of VEGFR-2.[1] |
| Serum Starvation | 12-24 hours in low-serum or serum-free media | Recommended to reduce basal receptor phosphorylation.[8] |
| CP-547,632 Incubation Time | 1 hour | [5][6][7] |
| VEGF Stimulation Time | 10-15 minutes | To induce robust VEGFR-2 phosphorylation.[1] |
| Protein Loading per Lane | 20-30 µg | [1] |
| Gel Percentage | 4-12% Bis-Tris | [1] |
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-antibodies to reduce background.[1] |
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of p-VEGFR2 in response to CP-547,632 treatment.
Detailed Experimental Protocol
1. Cell Culture and Treatment
a. Cell Seeding: Plate HUVECs in 6-well plates and grow to 70-80% confluency.
b. Serum Starvation: Once confluent, aspirate the growth medium, wash cells with Phosphate Buffered Saline (PBS), and replace with low-serum or serum-free medium for 12-24 hours.[8]
c. Inhibitor Treatment: Prepare working solutions of CP-547,632 in serum-free medium. A dose-response experiment could include concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).[1] Aspirate the starvation medium and add the CP-547,632-containing medium. Incubate for 1 hour at 37°C.[5][6][7]
d. VEGF Stimulation: Following inhibitor treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation.[1] Ensure an unstimulated control is included.
2. Cell Lysis and Protein Quantification
a. After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[1]
d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
e. Collect the supernatant containing the protein extract and determine the protein concentration of each lysate using a BCA protein assay kit.[1]
3. Western Blotting
a. SDS-PAGE: Normalize protein concentrations and load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.[1]
b. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
c. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
d. Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2, anti-total-VEGFR-2, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
e. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
f. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
g. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
h. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
4. Data Analysis
Quantify the band intensities for p-VEGFR2, total VEGFR2, and the loading control (β-actin) using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR2 signal to account for any variations in VEGFR2 protein levels. Further normalization to the loading control can account for differences in protein loading. The inhibitory effect of CP-547,632 can be determined by comparing the normalized p-VEGFR2 levels in treated samples to the VEGF-stimulated control.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-VEGFR2 and the evaluation of the inhibitory activity of CP-547,632. Adherence to these detailed methods will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of VEGFR-2 signaling and the development of novel anti-angiogenic therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: CP-547632 Hydrochloride for HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established in vitro model to study angiogenesis, as they can be induced to form capillary-like tubular structures on a basement membrane matrix. CP-547632 hydrochloride is a potent, orally bioavailable inhibitor of VEGFR-2 and basic Fibroblast Growth Factor (bFGF) kinases, making it a valuable tool for investigating anti-angiogenic therapies.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a HUVEC tube formation assay.
Mechanism of Action
CP-547632 is an ATP-competitive tyrosine kinase inhibitor. It selectively targets VEGFR-2 and bFGF receptor kinases, key components in the signaling cascade that leads to endothelial cell proliferation, migration, and differentiation – all essential steps in angiogenesis.[1][2] By inhibiting the autophosphorylation of VEGFR-2, CP-547632 effectively blocks the downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK/ERK pathways, which are crucial for the morphological changes observed in tube formation.[4][5][6]
Data Presentation: Efficacy of this compound
The following table summarizes the inhibitory concentrations of this compound from in vitro studies. This data provides a strong rationale for the concentration range to be tested in the HUVEC tube formation assay.
| Assay Type | Target | Cell Type | IC50 Value | Reference |
| Kinase Inhibition | VEGFR-2 Autophosphorylation | - | 11 nM | [1][2] |
| Kinase Inhibition | bFGF Receptor Kinase | - | 9 nM | [1][2] |
| Cellular Phosphorylation | VEGF-stimulated VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 6 nM | [1] |
| Cellular Proliferation | VEGF-stimulated Proliferation | HUVEC | 14 nM | [1] |
Note: Based on the IC50 values for VEGFR-2 phosphorylation and HUVEC proliferation, a starting concentration range of 1-100 nM is recommended for a dose-response experiment in the HUVEC tube formation assay.
Experimental Protocols
HUVEC Tube Formation Assay
This protocol outlines the steps for assessing the anti-angiogenic potential of this compound by observing its effect on the formation of tubular structures by HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®, Geltrex®), growth factor reduced
-
This compound
-
96-well tissue culture plates
-
Sterile, pre-chilled pipette tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate. Ensure the bottom of the well is completely and evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
HUVEC Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.
-
The day before the assay, it is recommended to passage the cells to ensure they are in an active growth phase.
-
On the day of the assay, harvest the cells using trypsin and neutralize with a trypsin neutralizing solution or serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in a serum-free or low-serum (e.g., 1% FBS) basal medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 to 2 x 10^5 cells/mL. The optimal seeding density may need to be determined empirically but a common starting point is 1-2 x 10^4 cells per well.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of CP-547632 in the same serum-free or low-serum basal medium used for cell suspension. A recommended starting concentration range is 1-100 nM. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Mix the HUVEC suspension with the different concentrations of this compound.
-
-
Cell Seeding and Incubation:
-
Carefully add 100 µL of the HUVEC/CP-547632 hydrochloride suspension to each well of the solidified basement membrane matrix plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined by observing the formation of well-defined tube networks in the vehicle control wells.
-
-
Visualization and Quantification:
-
After the incubation period, examine the plate under an inverted microscope.
-
Capture images of the tube networks in each well. It is recommended to take multiple images from different fields of view per well for a representative analysis.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of branches
-
Total mesh area
-
-
Data Analysis:
-
Calculate the average and standard deviation for each treatment group from the quantitative data obtained.
-
Plot the measured parameters (e.g., total tube length) against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value for the inhibition of tube formation.
Mandatory Visualizations
Experimental Workflow
Caption: HUVEC Tube Formation Assay Workflow.
Signaling Pathway
Caption: Inhibition of VEGFR-2 Signaling by CP-547632.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of CP-547632 Hydrochloride in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 hydrochloride is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases, with IC50 values of 11 nM and 9 nM, respectively.[1][2][3][4] It plays a crucial role in cancer research by inhibiting angiogenesis, a vital process for tumor growth and metastasis.[2][5] Given its widespread use in preclinical and clinical studies, understanding the long-term stability of this compound in commonly used solvents like Dimethyl Sulfoxide (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes, stability data, and protocols for the storage and handling of this compound in DMSO solutions.
Signaling Pathway of CP-547632
CP-547632 primarily exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2. The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – key events in angiogenesis. CP-547632, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and abrogating the downstream signaling cascade.
Caption: VEGF signaling pathway and the inhibitory action of CP-547632.
Long-Term Stability Data
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials under nitrogen.[1][3][6] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials under nitrogen.[1][3][6] |
Note: These are general guidelines. For critical applications, it is highly recommended to perform in-house stability assessments.
Experimental Protocols
To ensure the integrity of this compound in DMSO for long-term studies, the following protocols for preparation and stability assessment are recommended.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Long-Term Stability Assessment by HPLC-UV
Objective: To quantitatively assess the stability of this compound in DMSO over time under different storage conditions.
Materials:
-
Aliquots of this compound in DMSO (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
-
Calibrated pipettes and sterile, filtered pipette tips
Experimental Workflow:
Caption: Workflow for long-term stability assessment of CP-547632 in DMSO.
Procedure:
-
Time 0 Analysis: Immediately after preparing the stock solution, take one aliquot for immediate analysis. Dilute the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at Time 0 will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature) and protected from light.
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis by diluting it to the same concentration as the Time 0 sample.
-
Inject the sample into the HPLC system using the same method as the Time 0 analysis.
-
Data Analysis:
-
Record the peak area of the this compound peak in the chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Analyze the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Conclusion
Proper storage and handling of this compound in DMSO are essential for maintaining its chemical integrity and ensuring the reliability of experimental outcomes. For long-term storage of up to six months, it is recommended to store aliquoted solutions at -80°C. For shorter durations of up to one month, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles and protect the solution from light and moisture. For studies requiring the highest degree of accuracy, conducting an in-house stability assessment using the provided protocol is strongly advised.
References
- 1. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CP-547632 (hydrochloride) | 252003-71-7 [amp.chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: In Vitro Combination of CP-547632 Hydrochloride with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro combination effects of CP-547632 hydrochloride, a potent VEGFR-2 tyrosine kinase inhibitor, with standard chemotherapeutic agents. The protocols outlined below are foundational for assessing synergistic, additive, or antagonistic interactions, and for elucidating the underlying molecular mechanisms of combined therapy.
Introduction
CP-547632 is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By inhibiting VEGFR-2, CP-547632 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[2][3] Combining anti-angiogenic agents like CP-547632 with traditional cytotoxic chemotherapy is a promising strategy. Chemotherapy can induce vascular permeability and upregulate pro-angiogenic factors, which can be counteracted by VEGFR inhibition. Conversely, VEGFR inhibitors can "normalize" the tumor vasculature, potentially improving the delivery and efficacy of chemotherapeutic agents to the tumor site.[1]
This document provides detailed protocols for evaluating the in vitro efficacy of this compound in combination with taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin), which are standard-of-care chemotherapeutics for various solid tumors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 | Kinase Autophosphorylation | 11 |
| VEGFR-2 | VEGF-induced Phosphorylation (in cells) | 6 |
| Basic FGF Receptor | Kinase Assay | 9 |
Data synthesized from publicly available research.[2][3]
Table 2: Hypothetical In Vitro Synergy Analysis of CP-547632 with Chemotherapy
| Cell Line | Drug Combination | IC50 Drug A (nM) | IC50 Drug B (nM) | Combination Index (CI) | Effect |
| Ovarian Cancer (e.g., SKOV-3) | CP-547632 + Paclitaxel | User Determined | User Determined | < 1 | Synergy |
| Non-Small Cell Lung Cancer (e.g., A549) | CP-547632 + Carboplatin | User Determined | User Determined | < 1 | Synergy |
| Breast Cancer (e.g., MDA-MB-231) | CP-547632 + Paclitaxel | User Determined | User Determined | ~ 1 | Additive |
This table presents a template for organizing experimental data. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT/MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell line of interest (e.g., ovarian, lung, breast cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Paclitaxel or Carboplatin
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of CP-547632 and the chemotherapeutic agent (paclitaxel or carboplatin) in complete medium.
-
For combination studies, a fixed-ratio dilution series is recommended (e.g., based on the ratio of their individual IC50 values).
-
Remove the seeding medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with CP-547632, chemotherapy, or their combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Paclitaxel or Carboplatin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with CP-547632, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells between treatment groups.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the effects of the combination therapy, particularly on the VEGFR-2 signaling pathway and apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
Paclitaxel or Carboplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the drugs as described in the apoptosis assay protocol.
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
-
Disclaimer
The experimental protocols and data presentation formats provided herein are intended as a guide for research purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The hypothetical data in Table 2 is for illustrative purposes only and does not represent actual experimental results. It is crucial to perform appropriate controls and statistical analyses to ensure the validity of the experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring CP-547632 Hydrochloride Efficacy in a Tumor Spheroid Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer drug discovery compared to traditional 2D cell cultures. Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as promoting cell-cell and cell-matrix interactions that influence drug response. This document provides detailed application notes and protocols for assessing the efficacy of CP-547632 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR), in a tumor spheroid model.
This compound targets key signaling pathways involved in tumor angiogenesis and proliferation. Evaluating its efficacy in a 3D spheroid model can provide a more accurate prediction of its potential in vivo anti-tumor activity.
Mechanism of Action: Targeting VEGFR-2 and FGFR Signaling
This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding sites of VEGFR-2 and FGFR. This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades crucial for tumor growth and angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
VEGF binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, this compound effectively cuts off this critical support system for the tumor.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
FGFR Signaling Pathway Inhibition
The FGF/FGFR signaling axis is also implicated in tumor progression, promoting cancer cell proliferation, survival, and migration. This compound's inhibitory action on FGFR further contributes to its anti-tumor effects.
Caption: Inhibition of the FGFR signaling pathway by this compound.
Data Presentation: Efficacy of Multi-Kinase Inhibitors in Tumor Spheroid Models
While specific quantitative data for this compound in a 3D tumor spheroid model is not extensively available in public literature, the following tables summarize representative data from studies on other multi-kinase inhibitors with similar targets (VEGFR and FGFR), such as Pazopanib and Sorafenib. This data can serve as a benchmark for designing experiments and interpreting results for CP-547632.
Table 1: Representative Viability of Renal Cancer Spheroids Treated with Pazopanib
| Pazopanib Concentration (µM) | 786-O Spheroid Viability (%) (72h treatment) | 786-O Spheroid Viability (%) (120h treatment) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 71 | 60 |
| 20 | 45 | 43 |
| 40 | 67 | 59 |
Data is illustrative and based on findings from studies on Pazopanib in 3D renal tumouroids.[1]
Table 2: Representative IC50 Values of Sorafenib in 2D vs. 3D Spheroid Models
| Cell Line | Culture Model | IC50 (µM) |
| C3A (Hepatocellular Carcinoma) | 2D Monolayer | 13.52 |
| C3A (Hepatocellular Carcinoma) | 3D Spheroid | 16.03 |
This data highlights the often-observed increase in drug resistance in 3D models compared to 2D cultures.[2]
Experimental Protocols
The following protocols provide a detailed methodology for generating tumor spheroids, treating them with this compound, and assessing the therapeutic efficacy.
Experimental Workflow
Caption: General workflow for assessing CP-547632 efficacy in tumor spheroids.
Protocol 1: Tumor Spheroid Generation (Liquid Overlay Technique)
-
Plate Coating:
-
Prepare a 1.5% (w/v) solution of agarose in a serum-free culture medium.
-
Autoclave the solution to sterilize and dissolve the agarose.
-
While the solution is still warm (around 40-50°C), dispense 50 µL into each well of a 96-well flat-bottom plate.
-
Allow the agarose to solidify at room temperature for at least 30 minutes to create a non-adherent surface.
-
-
Cell Seeding:
-
Harvest cancer cells from a sub-confluent 2D culture using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Resuspend the cells in a complete culture medium to the desired concentration (typically 1,000-5,000 cells per 200 µL, depending on the cell line).
-
Gently add 200 µL of the cell suspension to each agarose-coated well.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid formation typically occurs within 24-72 hours. Monitor the spheroids daily using a microscope.
-
Protocol 2: this compound Treatment of Tumor Spheroids
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution in a complete culture medium. It is recommended to prepare 2X concentrated working solutions.
-
-
Drug Administration:
-
After the spheroids have formed and reached a consistent size (typically after 72 hours), carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the 2X concentrated this compound working solutions to the corresponding wells to achieve the final desired concentrations.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the treated spheroids for the desired duration of the experiment (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Protocol 3: Assessment of Spheroid Viability (ATP-Based Assay)
-
Assay Principle:
-
This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A luminescent signal is generated that is proportional to the amount of ATP.
-
-
Procedure:
-
Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of a commercially available 3D cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis and release ATP.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of viability for each treatment condition using the following formula: % Viability = (Luminescence of Treated Spheroid / Luminescence of Vehicle Control Spheroid) x 100
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of spheroid viability) using non-linear regression analysis.
-
Protocol 4: Imaging and Morphological Analysis
-
Image Acquisition:
-
At various time points during the treatment, capture brightfield images of the spheroids in each well using an inverted microscope with an integrated camera.
-
Automated imaging systems can be used for high-throughput analysis.
-
-
Analysis of Spheroid Size:
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
A decrease in spheroid size or a halt in growth can be indicative of the drug's cytotoxic or cytostatic effects.
-
-
Morphological Assessment:
-
Observe changes in spheroid morphology, such as loss of circularity, disintegration, or the appearance of a dark, necrotic core, which can indicate drug-induced cell death.
-
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to generate reproducible spheroid cultures, assess the dose-dependent effects of CP-547632, and quantify its impact on tumor spheroid viability and morphology. By inhibiting the critical VEGFR-2 and FGFR signaling pathways, this compound is expected to demonstrate significant anti-tumor activity in this advanced in vitro model, providing valuable insights for further preclinical and clinical development.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Following CP-547632 Treatment
Introduction
CP-547,632 is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) receptor tyrosine kinases.[1][2][3][4] Signaling through these receptors is crucial for endothelial cell proliferation and migration, key processes in angiogenesis which is essential for tumor growth and metastasis.[1][2] By inhibiting these pathways, CP-547,632 can suppress tumor growth.[1][2][3] A critical mechanism through which anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. Flow cytometry offers a robust and quantitative method to assess the apoptotic response of cancer cells to therapeutic compounds like CP-547,632. This document provides a detailed protocol for analyzing apoptosis in tumor cells treated with CP-547,632 using the Annexin V and Propidium Iodide (PI) dual-staining method.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following tables represent hypothetical data from dose-response and time-course experiments analyzing apoptosis in a cancer cell line (e.g., A549 lung cancer cells) treated with CP-547,632.
Table 1: Dose-Response Effect of CP-547,632 on Apoptosis Induction (48-hour treatment)
| CP-547,632 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.7 | 10.3 ± 1.9 |
| 5 | 75.4 ± 4.2 | 15.1 ± 2.8 | 8.5 ± 1.5 | 23.6 ± 4.3 |
| 10 | 58.9 ± 5.1 | 25.3 ± 3.9 | 14.8 ± 2.6 | 40.1 ± 6.5 |
| 25 | 35.6 ± 6.3 | 38.7 ± 5.4 | 24.7 ± 4.1 | 63.4 ± 9.5 |
Table 2: Time-Course Effect of 10 µM CP-547,632 on Apoptosis Induction
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.5 ± 1.8 | 1.5 ± 0.3 | 1.0 ± 0.2 | 2.5 ± 0.5 |
| 12 | 85.1 ± 3.2 | 9.2 ± 1.5 | 4.7 ± 0.8 | 13.9 ± 2.3 |
| 24 | 70.3 ± 4.5 | 18.6 ± 2.9 | 10.1 ± 1.7 | 28.7 ± 4.6 |
| 48 | 58.9 ± 5.1 | 25.3 ± 3.9 | 14.8 ± 2.6 | 40.1 ± 6.5 |
| 72 | 42.7 ± 6.8 | 28.1 ± 4.7 | 28.2 ± 5.1 | 56.3 ± 9.8 |
Experimental Protocols
Materials:
-
CP-547,632
-
Cancer cell line of interest (e.g., A549, DU-145)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of CP-547,632 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of CP-547,632. Include a vehicle-treated control (DMSO concentration equivalent to the highest CP-547,632 concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[5]
Protocol for Annexin V/PI Staining:
-
Cell Harvesting:
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[9]
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Putative signaling pathway for CP-547632-induced apoptosis.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CP 547,632 - Biochemicals - CAT N°: 21773 [bertin-bioreagent.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
CP-547632 hydrochloride off-target effects in cancer cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the kinase inhibitor CP-547632 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on potential off-target effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: CP-547632 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor kinases.[1] It has been shown to effectively block VEGF-stimulated autophosphorylation of VEGFR-2 in cellular assays.[1]
Q2: In which cancer cell lines has CP-547632 been shown to inhibit tumor growth?
A2: CP-547632 has demonstrated dose-dependent inhibition of tumor growth in several human cancer xenograft models, including Colo-205 (colon carcinoma), DLD-1 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). It has also shown efficacy in EBC-1 and H460 (non-small cell lung carcinoma) models.
Q3: What is the known selectivity profile of CP-547632?
Q4: I am observing an unexpected phenotype in my cells after treatment with CP-547632 that doesn't seem to be related to VEGFR or bFGF inhibition. What could be the cause?
A4: Unexpected cellular phenotypes can arise from off-target effects, especially when using the inhibitor at concentrations significantly higher than its IC50 for the primary targets. It is recommended to confirm that the observed phenotype is not due to solvent effects (e.g., DMSO toxicity) and to validate the finding using a structurally different inhibitor for the same target. If the phenotype persists, it may be due to an off-target interaction.
Troubleshooting Guides
Problem 1: High IC50 Value or Weak Inhibition of Cell Viability
| Potential Cause | Troubleshooting Steps |
| Low VEGFR-2/bFGFR Expression | Confirm the expression levels of VEGFR-2 and bFGF receptors in your cancer cell line using Western blot or qPCR. Not all cancer cell lines are dependent on these signaling pathways for survival. |
| Compound Instability | CP-547632 solutions can be unstable. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[2] |
| Assay Conditions | Ensure the cell seeding density is optimal and consistent. The duration of the assay is also critical; effects of anti-angiogenic agents on proliferation may take 48-72 hours to become apparent. |
| Serum Factors | Growth factors in fetal bovine serum (FBS) can activate parallel survival pathways, masking the effect of the inhibitor. Consider reducing the serum concentration or using serum-free media for the duration of the treatment. |
Problem 2: Unexpected Cellular Phenotype (e.g., changes in morphology, cell cycle arrest at an uncharacteristic phase)
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Consult the literature for any known off-target effects of similar isothiazole-based inhibitors. A commercially available kinase screening panel can be used to identify potential off-target interactions of CP-547632. |
| Pathway Crosstalk | Inhibition of VEGFR-2 can lead to feedback activation of other signaling pathways. Analyze the phosphorylation status of key nodes in other survival pathways, such as PI3K/Akt or MAPK/ERK, using Western blot. |
| Cell Line Specific Context | The genetic background of your cancer cell line can influence its response to kinase inhibitors. What might be an off-target effect in one cell line could be a relevant, context-specific on-target effect in another. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of CP-547632
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 | Kinase Assay | 11[1] |
| bFGF Receptor | Kinase Assay | 9[1] |
| VEGFR-2 | Whole Cell Autophosphorylation | 6[1] |
| EGFR | Kinase Assay | >1000 |
| PDGFRβ | Kinase Assay | >1000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol describes how to assess the inhibitory effect of CP-547632 on VEGF-induced VEGFR-2 phosphorylation in a cancer cell line (e.g., HUVECs or a cancer cell line with known VEGFR-2 expression).
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium (with and without serum)
-
Recombinant human VEGF-A
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare dilutions of CP-547632 in serum-free medium. Pre-treat the cells with the desired concentrations of CP-547632 or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Add recombinant human VEGF-A to a final concentration of 50 ng/mL to the wells (except for the unstimulated control) and incubate for 10-15 minutes.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2) overnight at 4°C. A loading control antibody should be used on a separate blot or after stripping.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of CP-547632 against a kinase of interest. This can be adapted for suspected off-target kinases.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, bFGFR, or a potential off-target)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of CP-547632 in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted CP-547632 or DMSO vehicle control.
-
Enzyme Addition: Add the recombinant kinase, diluted in kinase buffer, to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (typically at the Km concentration for the specific kinase) to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence with a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each concentration of CP-547632 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target mechanism of CP-547632.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Overcoming Tumor Resistance to CP-547632 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CP-547632 hydrochloride in their cancer models.
Troubleshooting Guide
This guide addresses common issues observed during experiments with CP-547632 and provides potential causes and solutions.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| 1. Diminished in vitro cytotoxicity of CP-547632 over time. | A. Development of acquired resistance in the cancer cell line. B. Alterations in the drug target (VEGFR-2). C. Activation of bypass signaling pathways. | A. Confirm Resistance: Perform a dose-response assay (e.g., MTT or XTT) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) line. A significant increase in IC50 indicates resistance. B. Sequence VEGFR-2: Analyze the kinase domain of VEGFR-2 for mutations that may prevent CP-547632 binding. C. Assess Bypass Pathways: Use western blotting to examine the phosphorylation status of key proteins in alternative pro-angiogenic pathways, such as FGFR, PDGFR, and EGFR. Increased phosphorylation suggests activation of these pathways. |
| 2. Reduced tumor growth inhibition in a long-term in vivo xenograft model. | A. Upregulation of alternative pro-angiogenic factors in the tumor microenvironment (e.g., FGF, PDGF). B. Recruitment of pro-angiogenic bone marrow-derived cells. C. Selection of a resistant tumor cell clone. | A. Analyze Tumor Lysates: Perform ELISA or western blotting on lysates from treated and control tumors to quantify levels of FGFs, PDGFs, and other angiogenic factors. B. Immunohistochemistry: Stain tumor sections for markers of pro-angiogenic immune cells (e.g., F4/80 for macrophages). C. Combination Therapy: Evaluate the efficacy of CP-547632 in combination with an inhibitor of the identified bypass pathway (e.g., an FGFR inhibitor). |
| 3. Inconsistent anti-tumor response across different cancer models. | A. Intrinsic resistance due to pre-existing activation of bypass pathways. B. Low dependence of the tumor model on VEGFR-2 signaling. C. Differences in drug metabolism and bioavailability in the in vivo model. | A. Baseline Pathway Analysis: Before treatment, profile the baseline activation of various receptor tyrosine kinases (e.g., VEGFR-2, FGFR, EGFR) in your models to identify potential pre-existing resistance mechanisms. B. VEGF Expression Levels: Measure the expression of VEGF in your tumor models. Models with low VEGF expression may be less dependent on VEGFR-2 signaling. C. Pharmacokinetic Analysis: Measure the concentration of CP-547632 in the plasma and tumor tissue of your animal models to ensure adequate drug exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: CP-547632 is a potent and orally bioavailable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation.[1] This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to a reduction in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] CP-547632 has also been shown to inhibit the basic fibroblast growth factor (bFGF) kinase.[2]
Q2: What are the most common mechanisms of acquired resistance to VEGFR-2 inhibitors like CP-547632?
A2: While specific data on CP-547632 resistance is limited, mechanisms of resistance to other VEGFR-2 inhibitors are well-documented and likely analogous. A primary mechanism is the activation of "bypass" signaling pathways that promote angiogenesis independently of VEGFR-2. The most frequently implicated of these is the Fibroblast Growth Factor (FGF) signaling pathway.[3][4][5] Upregulation of FGFs and their receptors (FGFRs) can sustain angiogenesis even when VEGFR-2 is inhibited.[3][5] Other potential bypass pathways include those mediated by Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and angiopoietins.
Q3: How can I generate a CP-547632-resistant cell line for my studies?
A3: A common method for generating a drug-resistant cell line is through continuous exposure to the drug at increasing concentrations.[6][7][8] This process involves treating the parental cancer cell line with an initial low dose of CP-547632 (e.g., the IC20) and gradually escalating the dose as the cells adapt and become more resistant. The resistant phenotype should be periodically confirmed by determining the IC50 value using a cell viability assay.
Q4: My western blot for phosphorylated VEGFR-2 shows inconsistent results. What could be the issue?
A4: Inconsistent western blot results for p-VEGFR-2 can arise from several factors. Ensure that your cell lysates are prepared with phosphatase inhibitors to prevent dephosphorylation. The timing of VEGF stimulation and drug treatment is also critical; a short stimulation time (e.g., 5-15 minutes) is often sufficient to induce robust VEGFR-2 phosphorylation. Additionally, using a high-quality, validated antibody specific for the phosphorylated form of VEGFR-2 is essential.
Q5: What are some strategies to overcome resistance to CP-547632?
A5: A primary strategy to overcome resistance is through combination therapy.[3] Once a bypass pathway has been identified (e.g., FGF/FGFR activation), combining CP-547632 with an inhibitor of that pathway can restore anti-tumor activity.[5][9] For example, co-administration of a VEGFR inhibitor and an FGFR inhibitor has been shown to be effective in preclinical models of resistance.[3][5]
Quantitative Data Summary
The following tables provide representative data that can be expected when evaluating CP-547632 in sensitive and resistant cancer models.
Table 1: In Vitro Cytotoxicity of CP-547632 in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | CP-547632 | 11 | - |
| Resistant | CP-547632 | 150 | 13.6 |
Note: This data is illustrative and based on typical resistance patterns observed with tyrosine kinase inhibitors. Actual values may vary depending on the cell line and experimental conditions.
Table 2: In Vivo Efficacy of CP-547632 in a Xenograft Model with Acquired Resistance
| Treatment Group | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Vehicle Control | 0 | 0 |
| CP-547632 (100 mg/kg) - Sensitive Tumors | 85 | -60 |
| CP-547632 (100 mg/kg) - Resistant Tumors | 20 | -15 |
| CP-547632 + FGFR Inhibitor - Resistant Tumors | 75 | -55 |
Note: This data is a representative example based on findings with other VEGFR-2 inhibitors where resistance is mediated by FGFR activation.[3][5]
Experimental Protocols
Protocol for Generating a CP-547632-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous, stepwise exposure to CP-547632.[6][7][8]
-
Determine the initial IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT) with a range of CP-547632 concentrations to determine the initial IC50 value.
-
Initial Treatment: Culture the parental cells in media containing CP-547632 at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of CP-547632 in the culture medium by approximately 1.5 to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration, allowing the cells to recover and resume normal proliferation at each step.
-
Characterize Resistant Cells: After several months of continuous culture and dose escalation, the resulting cell population should exhibit significant resistance. Confirm this by determining the new IC50 value and comparing it to the parental cell line.
-
Cryopreserve Stocks: At various stages of resistance development, it is advisable to cryopreserve cell stocks for future experiments.
Western Blot for Phosphorylated VEGFR-2
This protocol details the steps for assessing the phosphorylation status of VEGFR-2 in response to VEGF stimulation and CP-547632 treatment.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, serum-starve the cells for 4-6 hours. Pre-treat the cells with CP-547632 or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated FGF2 signaling pathway in tumor vasculature is essential for acquired resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
CP-547632 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of CP-547632 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 2 (FGFR-2) kinases.[1] It plays a critical role in angiogenesis, the formation of new blood vessels, by blocking the signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4][5][6][7][8]
Q2: What are the primary downstream signaling pathways inhibited by this compound?
A2: By inhibiting VEGFR-2 and FGFR-2, this compound blocks several key downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[2][3][4][5][6][7][8][9] These pathways are crucial for cell proliferation, survival, and migration.
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[10] It has very low solubility in water and aqueous buffers like phosphate-buffered saline (PBS).[10] For in vivo studies, it can be formulated in a mixture of DMSO, PEG300, Tween 80, and saline.[1][10]
Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low.[11][12][13] Refer to the Troubleshooting Guide below for detailed solutions.
Data Presentation: Solubility of this compound
| Solvent/Formulation | Concentration | Observations |
| DMSO | ≥ 33.33 mg/mL (~58.59 mM) | Clear solution. Warming and sonication may be required.[10] |
| Water | < 0.1 mg/mL | Insoluble.[10] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (~4.39 mM) | Clear solution.[1][10] |
| 10% DMSO | ||
| 40% PEG300 | ||
| 5% Tween 80 | ||
| 45% Saline | ||
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (~4.39 mM) | Clear solution.[1][10] |
| 10% DMSO | ||
| 90% (20% SBE-β-CD in Saline) | ||
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (~4.39 mM) | Clear solution.[1][10] |
| 10% DMSO | ||
| 90% Corn Oil |
Note: The in vivo formulations require sequential addition of solvents with thorough mixing after each addition.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms when diluting DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Solution |
| Rapid Dilution/Solvent Shock | Perform a stepwise or "reverse" dilution. Instead of adding the aqueous buffer to the DMSO stock, add the small volume of the DMSO stock dropwise to the full volume of the pre-warmed (37°C) aqueous buffer while gently vortexing. This ensures rapid dispersal of the DMSO and compound.[11][12] |
| High Final Concentration | The final concentration of this compound in the aqueous medium may exceed its solubility limit. Try lowering the final concentration if your experimental design allows.[13] |
| Low Final DMSO Concentration | While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain compound solubility.[12] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| pH of the Aqueous Buffer | The solubility of some compounds is pH-dependent. Although specific data for this compound is limited, you can empirically test the solubility in buffers with slightly different pH values (within a physiologically acceptable range for your cells).[14][15][16] |
| Use of Co-solvents or Solubility Enhancers | For challenging cases, consider using a co-solvent system (e.g., DMSO and polyethylene glycol) for the initial stock solution. Alternatively, cyclodextrins can be used in the aqueous medium to encapsulate the hydrophobic compound and increase its solubility.[12][13][17][18] |
| Old or Hydrated DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds. Use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize exposure to moisture.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for several minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete endothelial cell growth medium
-
Serum-free or low-serum basal medium
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF-A
-
96-well clear-bottom, black-walled tissue culture plates
-
MTS or MTT cell proliferation assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HUVECs.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, gently aspirate the complete growth medium.
-
Wash the cells once with serum-free or low-serum basal medium.
-
Add 90 µL of low-serum basal medium to each well.
-
Prepare serial dilutions of this compound in low-serum basal medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in medium) to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of VEGF-A in low-serum basal medium.
-
Add 10 µL of the VEGF-A solution to each well to achieve a final concentration that induces robust proliferation (e.g., 20-50 ng/mL). Add 10 µL of medium without VEGF-A to the "no stimulation" control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated, VEGF-stimulated control (considered 100% proliferation).
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
-
Signaling Pathway Diagrams
Below are simplified diagrams of the VEGFR-2 and FGFR-2 signaling pathways, which are inhibited by this compound.
References
- 1. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 21. Leukocyte Proliferation Assay (Immunostimulation) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.thewellbio.com [cdn.thewellbio.com]
Technical Support Center: Optimizing CP-547632 Hydrochloride Dosage to Minimize Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing CP-547632 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation, with a focus on optimizing dosage to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
CP-547632 is a potent, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against the basic Fibroblast Growth Factor (bFGF) receptor kinase.[2][3] By competitively binding to the ATP-binding site of these receptors, CP-547632 inhibits autophosphorylation and downstream signaling, which are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][2]
Q2: What are the common toxicities associated with VEGFR inhibitors like CP-547632?
While specific toxicity data for CP-547632 is limited in publicly available literature, the class of VEGFR inhibitors is known to have a range of on-target toxicities. These are generally manageable and reversible. Common adverse effects include:
-
Hypertension: An increase in blood pressure is a common on-target effect of VEGFR inhibition due to a decrease in nitric oxide production and an increase in peripheral vascular resistance.
-
Gastrointestinal Issues: Diarrhea, nausea, and anorexia are frequently reported.
-
Hand-Foot Syndrome (HFS): This can manifest as redness, swelling, and pain on the palms of the hands and soles of the feet.
-
Metabolic and Laboratory Abnormalities: These may include increased levels of liver enzymes (ALT, AST), bilirubin, and creatinine, as well as proteinuria and electrolyte imbalances.[2]
-
Fatigue: A general feeling of tiredness is a common side effect.
It is crucial to monitor for these potential toxicities during in vivo studies.
Q3: What is a recommended starting dose for in vivo studies with this compound?
Based on preclinical studies in mouse xenograft models, a starting dose range of 6.25 mg/kg to 100 mg/kg, administered orally once daily, has been used.[4] The optimal dose for a specific experiment will depend on the tumor model, the desired level of efficacy, and the observed toxicity. It is recommended to start with a lower dose and escalate as needed while closely monitoring for signs of toxicity.
Q4: How can I monitor for toxicity during my in vivo experiments?
Regular monitoring of the following parameters is essential:
-
Body Weight: A significant decrease in body weight is a key indicator of systemic toxicity.
-
Clinical Signs: Observe the animals daily for changes in behavior, posture, grooming, and food/water intake.
-
Blood Pressure: If feasible, regular blood pressure monitoring is recommended due to the known hypertensive effects of VEGFR inhibitors.
-
Blood and Urine Analysis: At the end of the study, or at interim time points, blood and urine samples can be collected to assess for hematological, biochemical, and renal abnormalities.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths or Severe Morbidity
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Immediately cease dosing in the affected cohort.
-
Review the dosing protocol and calculations to ensure accuracy.
-
Reduce the dose for subsequent experiments. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your model.
-
Increase the frequency of animal monitoring to detect early signs of distress.
-
Issue 2: Significant Body Weight Loss (>15-20%)
-
Possible Cause: This is a primary indicator of systemic toxicity.
-
Troubleshooting Steps:
-
Consider a dose reduction for the affected animals.
-
Provide supportive care, such as supplemental nutrition and hydration.
-
If weight loss continues, it may be necessary to euthanize the animals according to ethical guidelines.
-
For future studies, start with a lower dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off).
-
Issue 3: Lack of Efficacy at a Well-Tolerated Dose
-
Possible Cause: The dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Troubleshooting Steps:
-
Gradually escalate the dose in subsequent cohorts while carefully monitoring for toxicity.
-
Consider pharmacokinetic (PK) analysis to determine the plasma concentration of CP-547632 at different doses. This can be correlated with pharmacodynamic (PD) markers of target engagement.
-
Evaluate target engagement in tumor tissue by measuring the inhibition of VEGFR-2 phosphorylation via techniques like Western blotting or immunohistochemistry.
-
Data Presentation
Table 1: In Vitro Potency of CP-547632
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 Kinase | Kinase Assay | 11 |
| bFGF Receptor Kinase | Kinase Assay | 9 |
| VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 |
Data compiled from publicly available research.[2][3]
Table 2: Preclinical In Vivo Dosage of CP-547632
| Animal Model | Tumor Type | Dose Range (mg/kg/day, p.o.) | Outcome |
| Mice | Colo-205, DLD-1, MDA-MB-231 xenografts | 6.25 - 100 | Dose-dependent tumor growth inhibition |
Data compiled from publicly available research.[4]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Athymic nude mice are commonly used for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the drug or vehicle control orally (p.o.) via gavage once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: CP-547632 inhibits VEGFR-2 signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies.
References
Inconsistent results with CP-547632 hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-547632 hydrochloride. Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of kinase enzymes. Its primary targets are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2] By inhibiting these kinases, it blocks signaling pathways essential for angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[3][4]
Q2: What are the reported IC50 values for CP-547632?
The half-maximal inhibitory concentration (IC50) values for CP-547632 can vary depending on the specific kinase and the assay conditions. Reported values are summarized in the table below.
| Target Kinase | IC50 Value (nM) |
| VEGFR-2 | 11 |
| basic FGF kinase | 9 |
| VEGF-stimulated VEGFR-2 autophosphorylation in cells | 6 |
| VEGF-stimulated HUVEC proliferation | 14 |
Data compiled from multiple sources.[4]
Q3: Is CP-547632 selective for VEGFR-2?
CP-547632 shows good selectivity for VEGFR-2 and bFGF kinases over some other tyrosine kinases like EGFR and PDGFRβ.[2][4] However, it is a multi-kinase inhibitor and may affect other kinases to a lesser extent. Researchers should consider potential off-target effects in their experimental design and interpretation of results.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, including issues with solubility, stability, experimental protocol, and data interpretation. This guide provides a structured approach to troubleshooting common problems.
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or culture media.
-
Lower than expected efficacy in cellular assays.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Solvent | This compound has limited aqueous solubility. For in vitro experiments, DMSO is a common solvent for initial stock solutions. For in vivo studies, formulations in corn oil with a co-solvent like DMSO have been used.[5] Always prepare a high-concentration stock in an appropriate organic solvent and then dilute it into your aqueous experimental medium. |
| Precipitation upon Dilution | Rapid dilution of a concentrated DMSO stock into an aqueous buffer or medium can cause the compound to precipitate. To avoid this, dilute the stock solution gradually while vortexing or stirring the aqueous solution. It is also advisable to not exceed a certain percentage of the organic solvent in the final solution (typically <0.5% DMSO for cell-based assays). |
| Incorrect pH | The solubility of compounds with ionizable groups, like hydrochlorides, can be pH-dependent. Ensure the pH of your buffers and media is within a range that maintains the solubility of the compound. |
| Low Temperature Storage | Storing stock solutions at very low temperatures (-20°C or -80°C) can sometimes lead to precipitation. If you observe precipitate after thawing, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound before use. |
Issue 2: Inconsistent Efficacy in Cellular Assays
Symptoms:
-
Variable IC50 values across experiments.
-
Lack of a clear dose-response curve.
-
Discrepancies with published data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Line Variability | The expression levels of VEGFR-2 and other target kinases can vary between different cell lines and even between different passages of the same cell line. Regularly perform quality control checks on your cell lines, such as mycoplasma testing and authentication. |
| Assay Incubation Time | The inhibitory effect of CP-547632 can be time-dependent. Optimize the incubation time for your specific assay. For signaling pathway studies (e.g., Western blotting for p-VEGFR-2), shorter incubation times may be sufficient. For proliferation or apoptosis assays, longer incubation times are typically required. |
| Serum Concentration | Components in fetal bovine serum (FBS) or other sera can bind to the compound, reducing its effective concentration. If you observe lower than expected potency, consider reducing the serum concentration in your assay medium or using serum-free medium if your cells can tolerate it. |
| Compound Stability in Media | The stability of CP-547632 in culture media over long incubation periods may be a factor. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Kinase Inhibition Assay Workflow
This workflow outlines a general procedure for assessing the inhibitory activity of CP-547632 on a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway
CP-547632 inhibits the phosphorylation of VEGFR-2, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CP-547632.
Logical Troubleshooting Flow
When encountering inconsistent results, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Cas No.252003-71-7 — TargetMol Chemicals [targetmol.com]
- 2. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
CP-547632 hydrochloride degradation and proper storage conditions
This technical support center provides guidance on the proper storage, handling, and potential degradation of CP-547632 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C under a dry, inert atmosphere such as nitrogen. It is crucial to protect the compound from moisture.[1]
Q2: How should I store solutions of this compound?
A2: For solutions, it is recommended to store them under a nitrogen atmosphere. At -80°C, a solution can be stable for up to 6 months, while at -20°C, it is stable for about 1 month.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound has good solubility in DMSO (38.33 mg/mL).[3][4] It is practically insoluble in water.[3] For in vivo studies, specific formulations using co-solvents like DMSO, PEG300, Tween80, and saline or corn oil have been described.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise from improper storage or handling of this compound, leading to its degradation. The proposed degradation pathways are based on general chemical principles of the functional groups present in the molecule, as specific degradation studies for this compound are not publicly available.
Issue 1: Reduced Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound has been stored at 4°C under an inert atmosphere and protected from moisture and light. Check that solutions have been stored at the appropriate temperature (-20°C or -80°C) for the recommended duration.
-
Consider Hydrolytic Degradation: If the compound has been exposed to moisture or non-anhydrous solvents, hydrolysis of the carboxamide or ether linkage may have occurred. The isothiazole ring itself may also be susceptible to hydrolysis under certain pH conditions.
-
Evaluate for Oxidation: Exposure to air (oxygen) could lead to oxidation of the molecule, particularly at the sulfur atom in the isothiazole ring or other electron-rich parts of the structure.
-
Assess for Photodegradation: If the compound or its solutions were not protected from light, photodegradation could be a factor. Aromatic halides, for instance, can be susceptible to photolytic cleavage.
-
Recommendation: If degradation is suspected, it is advisable to use a fresh, properly stored vial of the compound. To confirm degradation, analytical techniques such as HPLC can be used to assess the purity of the suspect sample against a reference standard.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze the Stress Conditions: Correlate the appearance of new peaks with any potential stress conditions the sample may have encountered (e.g., exposure to acid/base, heat, light, or oxidizing agents).
-
Hypothesize Degradation Products:
-
Hydrolysis: Look for peaks corresponding to the cleavage of the amide bond, which would result in two smaller molecules. Hydrolysis of the ether bond is also a possibility.
-
Oxidation: An increase in mass corresponding to the addition of one or more oxygen atoms could indicate oxidation.
-
Photodegradation: This can lead to a variety of products, including debromination of the phenyl ring.
-
-
Recommendation: If the identity of the degradation products is critical for the research, techniques like LC-MS can be employed for their characterization.
-
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage of Solid | 4°C, under nitrogen | - | [2] |
| Storage of Solution | -20°C, under nitrogen | 1 month | [2] |
| Storage of Solution | -80°C, under nitrogen | 6 months | [2] |
| Solubility in DMSO | Room Temperature | - | [3][4] |
| Solubility in Water | Room Temperature | Insoluble (< 0.1 mg/mL) | [3] |
Experimental Protocols
As specific, validated stability-indicating methods for this compound are not publicly available, a general protocol for conducting a forced degradation study is provided below. This can be adapted to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in an oven for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method.
-
A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
If available, use an LC-MS system to obtain mass information about the parent compound and any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
Attempt to elucidate the structure of significant degradation products using the mass spectrometry data.
-
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting reduced activity of this compound.
References
Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with CP-547632 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results or artifacts when using CP-547632 hydrochloride in cell viability assays. The following information is designed to help you identify potential sources of error and provide solutions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site of the receptor, it blocks the phosphorylation of VEGFR-2 and subsequent downstream signaling pathways.[1] This inhibition ultimately interferes with angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Q2: Why might I be seeing inconsistent or unexpected results in my cell viability assays with this compound?
Inconsistencies in cell viability assays with this compound can arise from several factors:
-
Metabolic Alterations: As a tyrosine kinase inhibitor (TKI), CP-547632 can significantly alter cellular metabolism.[3][4][5] Many common viability assays, such as MTT, XTT, and resazurin, measure metabolic activity as an indicator of cell viability. Therefore, any modulation of cellular metabolism by the compound can lead to an overestimation or underestimation of cell death.
-
Off-Target Effects: While CP-547632 is a potent VEGFR-2 inhibitor, it may have off-target effects on other kinases or cellular processes that could influence assay results.
-
Compound Precipitation: Like many small molecules, this compound may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to inaccurate dosing and interfere with the optical readings of the assay.
-
Direct Assay Interference: The chemical structure of this compound could potentially interact directly with assay reagents, leading to false signals.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on cellular metabolism are most susceptible to artifacts. These include:
-
Tetrazolium-based assays (MTT, MTS, XTT): These assays measure the activity of cellular reductases, which can be affected by changes in mitochondrial function and the cellular redox environment induced by TKIs.[3][6][7]
-
Resazurin-based assays (AlamarBlue): Similar to tetrazolium assays, these are also dependent on cellular reductive capacity.
Troubleshooting Guide
This guide addresses common issues observed when using this compound in cell viability assays.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Variability in cell health and passage number: Cells at high passage numbers can exhibit altered metabolism and drug sensitivity.2. Inconsistent cell seeding density: Uneven cell distribution leads to variable results.3. Compound instability or precipitation: The compound may degrade or precipitate in the culture medium. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Create a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Visually inspect for any precipitation. |
| Lower-than-expected or no reduction in cell viability | 1. Metabolic shift: The compound may induce a metabolic shift (e.g., towards glycolysis) that maintains cellular reductase activity even as proliferation is inhibited.[8][9][10]2. Assay timing: The chosen time point may be too early to detect significant cell death. | 1. Use an alternative viability assay that is not based on metabolic activity (see "Alternative Experimental Protocols").2. Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. |
| Higher-than-expected cell viability or an increase in signal | 1. Direct reduction of assay reagent: While less likely for this specific compound structure, some compounds can directly reduce tetrazolium salts or resazurin.[6]2. Changes in cellular redox state: The compound may alter the intracellular redox environment, leading to increased reductase activity. | 1. Perform a cell-free control experiment by incubating this compound with the assay reagent in cell culture medium to check for direct chemical reduction.2. Corroborate findings with a non-metabolic viability assay. |
| High variability between replicate wells | 1. Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. | 1. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.2. Ensure pipettes are calibrated and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is for a standard MTT assay. Be aware of the potential for artifacts as discussed above.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell-Free Interference Assay
This protocol helps determine if this compound directly interacts with the MTT reagent.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.
-
Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization and Readout: Add 100 µL of solubilization solution, mix, and measure the absorbance at 570 nm.
-
Analysis: Compare the absorbance of wells with the compound to the vehicle control. A significant increase in absorbance in the presence of the compound indicates direct interference.
Alternative Experimental Protocols
To avoid artifacts associated with metabolic assays, consider using one of the following methods:
This assay distinguishes viable from non-viable cells based on membrane integrity.[11]
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
This assay measures cell viability based on the staining of adherent cells.
-
Treatment: Treat cells in a multi-well plate with this compound as desired.
-
Washing: Gently wash the wells with PBS to remove dead, detached cells.
-
Fixation: Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the stain with a solution like 10% acetic acid.
-
Readout: Measure the absorbance at approximately 590 nm.
This assay quantifies ATP levels, which is a good indicator of metabolically active, viable cells.[11][12]
-
Treatment: Treat cells in an opaque-walled 96-well plate with this compound.
-
Reagent Addition: Add a commercially available ATP-releasing and luciferase/luciferin reagent to the wells.
-
Incubation: Incubate at room temperature for a short period (typically 10-30 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
Readout: Measure the luminescence using a plate luminometer.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for cell viability assay artifacts with CP-547632 HCl.
Logical Relationships
Caption: Logical relationships leading to potential cell viability assay artifacts.
References
- 1. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. CP-547632 (hydrochloride) | 252003-71-7 [amp.chemicalbook.com]
- 3. Integrated molecular signaling involving mitochondrial dysfunction and alteration of cell metabolism induced by tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Technical Support Center: Troubleshooting CP-547632 Hydrochloride Inhibition of VEGFR2 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing a lack of VEGFR2 phosphorylation inhibition with CP-547632 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active, and ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3][4] It functions by binding to the ATP-binding site of the VEGFR-2 kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis.[5]
Q2: What is the expected potency of this compound in inhibiting VEGFR2 phosphorylation?
In biochemical assays, CP-547632 inhibits VEGFR-2 kinase autophosphorylation with an IC50 of approximately 11 nM.[1][3][5] In cell-based assays, it inhibits VEGF-stimulated VEGFR-2 phosphorylation with an IC50 value of around 6 nM.[1][2][5]
Q3: I am not observing any inhibition of VEGFR2 phosphorylation with this compound. What are the common potential causes?
Several factors could contribute to the lack of observed activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Common causes include compound degradation, incorrect concentration, suboptimal assay conditions, or issues with the cell line.
Troubleshooting Guide: Why is this compound Not Inhibiting VEGFR2 Phosphorylation?
This guide provides a step-by-step approach to identify and resolve common issues.
Step 1: Verify the Integrity and Concentration of Your this compound Stock
Question: How can I be sure my this compound is active and at the correct concentration?
Answer:
-
Compound Storage and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. Hydrochloride salts can be hygroscopic; therefore, it's crucial to store the solid compound in a dry environment.
-
Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[6][7] When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both cytotoxicity and compound precipitation.
-
Concentration Verification: If possible, verify the concentration and purity of your stock solution using analytical methods such as HPLC or LC-MS. This can rule out issues with weighing errors or compound degradation.
Step 2: Evaluate Your Experimental Protocol and Assay Conditions
Question: My compound seems fine. Could my experimental setup be the problem?
Answer: Yes, several factors in your experimental protocol can influence the outcome.
-
Cell Line Considerations:
-
VEGFR2 Expression: Confirm that your chosen cell line expresses sufficient levels of VEGFR2. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line that endogenously expresses VEGFR2.[5]
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and are seeded at a consistent density. Cell confluency can affect VEGFR-2 activation.[8]
-
-
Inhibitor Treatment:
-
Incubation Time: A pre-incubation time of at least 1-2 hours with this compound before VEGF stimulation is generally recommended to allow for sufficient cell permeability and target engagement.[2][5]
-
Dose-Response: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the effective concentration in your specific system.
-
-
VEGF Stimulation:
-
Lysis and Sample Preparation:
Step 3: Troubleshoot Your Detection Method (Western Blot or ELISA)
Question: I've optimized my protocol, but I'm still not seeing inhibition. Could the issue be with my Western Blot or ELISA?
Answer: Yes, the detection method is a critical step.
-
Antibody Selection: Use antibodies that are specific and validated for detecting phosphorylated VEGFR2 (p-VEGFR2) at the relevant tyrosine residues (e.g., Tyr1175) and total VEGFR2.
-
Western Blotting:
-
Loading Control: Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include appropriate controls:
-
Unstimulated cells: To show baseline p-VEGFR2 levels.
-
VEGF-stimulated cells (no inhibitor): To confirm that your stimulation is working.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent.
-
-
Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[1]
-
-
ELISA:
-
Standard Curve: Ensure you have a valid standard curve for quantitative analysis.
-
Washing Steps: Thorough washing between steps is crucial to reduce background signal.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (VEGFR-2 kinase autophosphorylation) | 11 nM | [1][3][5] |
| IC50 (VEGF-stimulated VEGFR-2 phosphorylation in cells) | 6 nM | [1][2][5] |
| IC50 (FGF kinase) | 9 nM | [1][2][3] |
| EC50 (in vivo VEGFR-2 phosphorylation inhibition) | 590 ng/ml | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol provides a general framework for assessing the inhibition of VEGF-induced VEGFR2 phosphorylation by this compound in a cell-based assay.
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., β-actin).
-
Visualizations
References
Unexpected phenotypes in CP-547632 hydrochloride treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-547632 hydrochloride in their experiments. The information herein is designed to address specific issues that may arise, helping to interpret unexpected phenotypes and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: CP-547632 is a potent, orally bioavailable small molecule inhibitor that primarily targets the ATP-binding site of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against the basic fibroblast growth factor (bFGF) receptor and Tie-2 kinases.[3] By inhibiting these receptors, CP-547632 blocks downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1][4]
Q2: I'm not observing the expected level of inhibition of VEGFR-2 phosphorylation. What are the possible reasons?
A2: Several factors could contribute to a lack of VEGFR-2 phosphorylation inhibition. First, ensure you are using an appropriate concentration of CP-547632; a dose-response experiment is recommended to determine the optimal IC50 for your specific cell line.[4] The timing of inhibitor pre-incubation before VEGF stimulation is also critical and may need optimization, with a common starting point being 1-2 hours.[4] Finally, verify the activity of your recombinant VEGF and the expression level of VEGFR-2 in your cell model.
Q3: My cells are showing a more potent cytotoxic effect than anticipated based on the reported VEGFR-2 IC50 value. Why might this be happening?
A3: This phenomenon can often be attributed to off-target effects. CP-547632 is known to inhibit other kinases, such as bFGF receptor and Tie-2, and may have activity against other related kinases like PDGFR and c-KIT.[3][5] If your cell line is highly dependent on one of these off-target kinases for survival, you may observe enhanced cytotoxicity. It is also crucial to consider the final concentration of the solvent (e.g., DMSO), which should typically be kept below 0.5% to avoid solvent-induced toxicity.[4]
Q4: Can CP-547632 treatment lead to the activation of other signaling pathways?
A4: Yes, treatment with tyrosine kinase inhibitors can sometimes lead to the paradoxical activation of other signaling pathways as a compensatory mechanism.[6] For instance, the inhibition of VEGFR and FGFR pathways can sometimes lead to the activation of alternative pro-angiogenic or survival pathways, such as those mediated by EGFR, MET, or PI3K.[7] This is a known mechanism of acquired resistance to anti-angiogenic therapies.[8]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology or Adhesion
Symptoms:
-
Cells appear more spread out, rounded, or exhibit altered adhesion properties after treatment with CP-547632.
-
Unexpected changes in the expression of cell adhesion markers.
Possible Causes:
-
Cytoskeletal Rearrangements: VEGFR and FGFR signaling can influence the actin cytoskeleton and focal adhesions. Inhibition of these pathways may lead to changes in cell morphology.
-
Off-target Effects: Inhibition of other kinases involved in cell adhesion and morphology.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the morphological changes are dose-dependent.
-
Phalloidin Staining: Stain for F-actin to visualize the actin cytoskeleton and assess for changes.
-
Immunofluorescence for Adhesion Markers: Analyze the expression and localization of focal adhesion proteins like vinculin or paxillin.
-
Control Compound: Use a more selective VEGFR-2 inhibitor to see if the phenotype is replicated. If not, an off-target effect of CP-547632 is likely.
Issue 2: Discrepancy Between Anti-proliferative and Anti-angiogenic Effects
Symptoms:
-
Significant inhibition of in vitro angiogenesis (e.g., tube formation assay) but minimal effect on cell proliferation in a monolayer culture.
Possible Causes:
-
Cell-Type Specificity: The primary effect of VEGFR-2 inhibition is on endothelial cells. If you are using a tumor cell line with low VEGFR-2 expression, you may not see a direct anti-proliferative effect. The anti-tumor effect in vivo is often due to the inhibition of angiogenesis, which is not fully recapitulated in a standard proliferation assay.[9]
-
Redundant Signaling Pathways: Tumor cells may rely on other pathways for proliferation that are not targeted by CP-547632.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of VEGFR-2 and bFGF receptor in your cell line using Western blot or qPCR.
-
Co-culture Models: Utilize a co-culture system with endothelial cells and your tumor cell line to better model the tumor microenvironment and the anti-angiogenic effects of the compound.
-
In Vitro Angiogenesis Assays: Employ assays like the tube formation assay or spheroid sprouting assay to specifically assess the anti-angiogenic properties.[5][10]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CP-547632
| Target/Assay | Cell Line | IC50 Value |
| VEGFR-2 Kinase Activity | - | 11 nM |
| bFGF Receptor Kinase Activity | - | 9 nM |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Porcine Aortic Endothelial Cells | 6 nM |
| VEGF-stimulated Proliferation | HUVEC | 14 nM |
| bFGF-stimulated Proliferation | HUVEC | 53 nM |
Data compiled from publicly available research.[2][3][11]
Table 2: In Vivo Efficacy of CP-547632 in Xenograft Models
| Tumor Model | Dosing | Tumor Growth Inhibition |
| Colo-205 | 100 mg/kg, p.o., qd for 12 days | 85% |
| DLD-1 | 100 mg/kg, p.o., qd for 9 days | 69% |
Data compiled from publicly available research.[9]
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment:
-
Plate Human Umbilical Vein Endothelial Cells (HUVECs) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.[1]
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[4]
-
Incubate with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an ECL substrate.[4]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control.[2]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating:
-
Coat a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[8]
-
-
Cell Seeding and Treatment:
-
Seed HUVECs onto the gel in media containing various concentrations of this compound or a vehicle control.
-
Include a positive control with VEGF.
-
-
Incubation and Imaging:
-
Incubate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CP-547632.
Caption: Troubleshooting workflow for unexpected phenotypes with CP-547632.
Caption: Experimental workflow for characterizing CP-547632 effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. n-genetics.com [n-genetics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multitarget inhibitors derived from crosstalk mechanism involving VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ibidi.com [ibidi.com]
- 11. novusbio.com [novusbio.com]
Validation & Comparative
A Preclinical Head-to-Head: CP-547,632 Hydrochloride vs. Sunitinib in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of CP-547,632 hydrochloride and sunitinib, two multi-targeted tyrosine kinase inhibitors with relevance to renal cell carcinoma (RCC). This analysis is based on available experimental data, focusing on their mechanism of action, in vitro potency, and in vivo efficacy in cancer models.
Renal cell carcinoma is a highly vascularized malignancy, making anti-angiogenic strategies a cornerstone of its treatment. Both CP-547,632 hydrochloride and sunitinib target key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Sunitinib is a well-established therapeutic agent for advanced RCC, while CP-547,632 has demonstrated potent anti-angiogenic and anti-tumor activity in preclinical studies. This guide synthesizes the available preclinical data to offer a comparative perspective on these two compounds.
Mechanism of Action: Targeting Angiogenesis and Tumor Growth
Both CP-547,632 and sunitinib exert their anti-tumor effects by inhibiting multiple RTKs. However, their selectivity and potency against different kinases vary, which may influence their overall efficacy and toxicity profiles.
CP-547,632 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor kinases. By targeting these receptors, it directly inhibits key pathways that drive the formation of new blood vessels, a process essential for tumor growth and metastasis.
Sunitinib exhibits a broader kinase inhibition profile, targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, among others. This multi-targeted approach not only disrupts angiogenesis but can also have direct effects on tumor cell proliferation and survival.
In Vitro Kinase and Cell Line Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available in vitro data for CP-547,632 and sunitinib.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | CP-547,632 (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | 11 | 80[1][2] |
| PDGFR-β | >1000 | 2[1][2] |
| FGFR | 9 | >1000 |
| c-KIT | - | Potent Inhibition |
Table 2: In Vitro Anti-Proliferative Activity in RCC Cell Lines
| Cell Line | CP-547,632 (IC50) | Sunitinib (IC50, µM) |
| 786-O | Not Available | 4.6 |
| ACHN | Not Available | 1.9 |
| Caki-1 | Not Available | 2.8 |
Note: Data for CP-547,632 in specific RCC cell lines is not publicly available.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using animal models are crucial for evaluating the anti-tumor activity of drug candidates.
CP-547,632 hydrochloride has demonstrated significant dose-dependent tumor growth inhibition in various human tumor xenograft models. At a dose of 100 mg/kg administered orally once daily, it resulted in up to 85% tumor growth inhibition in models such as Colo-205 (colon) and MDA-MB-231 (breast).
Sunitinib has been extensively studied in RCC xenograft models. In mice bearing ACHN and A-498 RCC tumors, sunitinib treatment has been shown to significantly inhibit tumor growth.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| CP-547,632 | Colo-205 Xenograft | 100 mg/kg, p.o., q.d. | 85 |
| CP-547,632 | DLD-1 Xenograft | 100 mg/kg, p.o., q.d. | 69 |
| CP-547,632 | MDA-MB-231 Xenograft | 100 mg/kg, p.o., q.d. | 80 |
| Sunitinib | ACHN RCC Xenograft | Not specified | Significant Inhibition |
| Sunitinib | A-498 RCC Xenograft | Not specified | Significant Inhibition |
| Sunitinib | RenCa (murine RCC) | 40 mg/kg, p.o., q.d. | Significant Inhibition |
Note: Direct comparative studies of CP-547,632 and sunitinib in the same RCC xenograft models are not available in the public literature.
Experimental Protocols
A summary of the methodologies used in the cited preclinical studies is provided below to allow for a better understanding and potential replication of the findings.
References
A Comparative Guide to CP-547632 Hydrochloride and Sorafenib for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CP-547632 hydrochloride and sorafenib, with a focus on their potential application in treating hepatocellular carcinoma (HCC). While sorafenib is an established therapy for advanced HCC, data on this compound in this specific malignancy is not publicly available. This comparison, therefore, juxtaposes the well-documented profile of sorafenib in HCC with the known preclinical characteristics of CP-547632 in other cancer models to offer a comprehensive overview for the research and drug development community.
Executive Summary
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma, demonstrating efficacy in prolonging patient survival.[1][2][3] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[4][5] In contrast, this compound is a potent inhibitor of VEGFR-2 and FGF kinases.[6][7] Preclinical studies in various non-HCC cancer models have shown its anti-angiogenic and anti-tumor activities.[6][7] To date, no peer-reviewed studies have been published evaluating the efficacy of this compound specifically in HCC cell lines or preclinical HCC models.
Mechanism of Action
The two compounds differ in their primary kinase targets, which dictates their mechanism of action in cancer therapy.
This compound: This compound is a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases.[6][7] By targeting these receptors, CP-547632 primarily exerts an anti-angiogenic effect, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.
Sorafenib: Sorafenib is a multi-kinase inhibitor with a broader spectrum of targets. It inhibits the Raf serine/threonine kinases (Raf-1, B-Raf), which are key components of the Raf/MEK/ERK signaling pathway that regulates cell proliferation and survival.[4] Additionally, sorafenib targets receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFR-β).[4][8] This dual action of inhibiting both tumor cell proliferation directly and tumor angiogenesis contributes to its anti-cancer effects in HCC.[4]
Preclinical Data Comparison
A direct comparison of preclinical efficacy in HCC is not possible due to the lack of available data for CP-547632 in this indication. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Compound | Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| CP-547632 HCl | VEGFR-2 Kinase | 11 | Enzyme Assay | [6] |
| FGF Kinase | 9 | Enzyme Assay | [6] | |
| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Whole Cell Assay | [6] | |
| Sorafenib | Raf-1 Kinase | 6 | Enzyme Assay | [4] |
| B-Raf Kinase | 22 | Enzyme Assay | [4] | |
| VEGFR-2 Kinase | 90 | Enzyme Assay | [4] | |
| PDGFR-β Kinase | 57 | Enzyme Assay | [4] | |
| HepG2 Cell Viability | ~6000 (at 48h) | MTT Assay | [9] | |
| HuH-7 Cell Viability | ~6000 (at 48h) | MTT Assay | [9] | |
| HepG2 Cell Viability | 8900 | Total Cell Protein Assay | [10] | |
| Hep3B Cell Viability | 9599 | MTT Assay | [11] | |
| SNU387 Cell Viability | 25210 | MTT Assay | [11] |
Table 2: In Vivo Preclinical Efficacy
| Compound | Tumor Model | Dosing | Efficacy | Reference |
| CP-547632 HCl | Colo-205 (colon) xenograft | 100 mg/kg, p.o., qd | 85% tumor growth inhibition | [6] |
| DLD-1 (colon) xenograft | 100 mg/kg, p.o., qd | 69% tumor growth inhibition | [6] | |
| MDA-MB-231 (breast) xenograft | 100 mg/kg, p.o., qd | 80% tumor growth inhibition | [6] | |
| Sorafenib | PLC/PRF/5 (HCC) xenograft | 30 mg/kg, p.o., qd | Complete tumor growth inhibition | [8] |
| PLC/PRF/5 (HCC) xenograft | 100 mg/kg, p.o., qd | Partial tumor regressions in 50% of mice | [8] | |
| Patient-derived HCC xenograft | 30 mg/kg, p.o., qd | Significant tumor growth inhibition in 7/10 models | [12] |
Clinical Data in HCC
This compound: There are no published clinical trial data for this compound in patients with hepatocellular carcinoma. A Phase I/II trial in combination with chemotherapy was conducted for advanced non-small cell lung cancer.[13]
Sorafenib: Sorafenib has been extensively studied in large, randomized, placebo-controlled Phase III clinical trials for advanced HCC.
Table 3: Key Phase III Clinical Trial Results for Sorafenib in Advanced HCC
| Trial | Treatment Arm | N | Median Overall Survival (months) | Median Time to Progression (months) | Reference |
| SHARP Trial | Sorafenib | 299 | 10.7 | 5.5 | [1][3] |
| Placebo | 303 | 7.9 | 2.8 | [1][3] | |
| Asia-Pacific Trial | Sorafenib | 150 | 6.5 | 2.8 | [14][15] |
| Placebo | 76 | 4.2 | 1.4 | [14][15] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Comparative Signaling Pathways of CP-547632 and Sorafenib.
Experimental Workflow: In Vitro Drug Screening
Caption: Workflow for In Vitro Evaluation of Drug Efficacy in HCC Cell Lines.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for Preclinical Evaluation in an HCC Xenograft Model.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific details may vary between laboratories and studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cell lines (e.g., HepG2, HuH-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (CP-547632 or sorafenib) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: HCC cells, after treatment with the test compounds, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, VEGFR-2).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Human Tumor Xenograft Model
-
Cell Preparation: A suspension of human HCC cells (e.g., PLC/PRF/5) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Athymic nude or other immunocompromised mice are used as hosts.
-
Tumor Inoculation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Mice are randomized into treatment groups and receive daily oral gavage of the test compound (CP-547632 or sorafenib) or vehicle control.
-
Efficacy Evaluation: Tumor volumes and mouse body weights are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated to assess the in vivo efficacy of the compounds.
Conclusion
Sorafenib is a well-characterized multi-kinase inhibitor with proven, albeit modest, efficacy in advanced hepatocellular carcinoma. Its dual action on tumor cell proliferation and angiogenesis provides a strong rationale for its use. This compound is a potent inhibitor of key angiogenic pathways (VEGFR-2 and FGF). While it has demonstrated anti-tumor activity in several preclinical cancer models, a critical knowledge gap exists regarding its efficacy and mechanism of action in hepatocellular carcinoma.
For the research community, this guide highlights the need for preclinical studies to evaluate CP-547632 in relevant HCC models. Such studies would be essential to determine if its potent anti-angiogenic profile could translate into therapeutic benefit for HCC patients, either as a monotherapy or in combination with other agents. A direct comparison with sorafenib in these models would be of significant interest to ascertain its relative potential. Until such data becomes available, sorafenib remains a benchmark for targeted therapy in advanced HCC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sorafenib - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of sorafenib in patients in the Asia-Pacific region with advanced hepatocellular carcinoma: a phase III randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
A Comparative Analysis of CP-547632 Hydrochloride and Other Potent VEGFR-2 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of CP-547632 Hydrochloride in the Landscape of VEGFR-2 Inhibition.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound against a panel of other well-characterized Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The data presented herein, compiled from publicly available research, is intended to assist researchers in making informed decisions for their anti-angiogenic studies.
Mechanism of Action: Targeting the Engine of Angiogenesis
This compound is a potent, orally active, and ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] By binding to the ATP pocket of the VEGFR-2 kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival – the cellular hallmarks of angiogenesis.[1][2] Notably, CP-547632 also demonstrates inhibitory activity against the basic fibroblast growth factor (FGF) kinase, another important pro-angiogenic factor.[1][2]
dot
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Comparative In Vitro Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected VEGFR-2 inhibitors against VEGFR-2 kinase activity.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| CP-547632 | 11 (enzymatic), 6 (cellular) [1][2] | FGF (9)[1] |
| Axitinib | 0.2[4] | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[5] |
| Cabozantinib | 0.035[6] | c-Met (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[6] |
| Lenvatinib | 4.0[7] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[7] |
| Pazopanib | 30[3] | VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), c-Kit (140)[3] |
| Regorafenib | 4.2[8] | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[8] |
| Sorafenib | 90[3] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[3] |
| Sunitinib | 80[3] | PDGFRβ (2), c-Kit, FLT3[3] |
| Vandetanib | 40[9] | VEGFR-3 (110), EGFR (500)[9] |
Comparative In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate measure of a potential anti-cancer agent's efficacy lies in its ability to control tumor growth in a living system. The following table presents a summary of reported in vivo tumor growth inhibition (TGI) data for this compound and its comparators in various human tumor xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| CP-547632 | Colo-205 (Colon) | 100 mg/kg/day, p.o. | 85 [3] |
| CP-547632 | DLD-1 (Colon) | 100 mg/kg/day, p.o. | 69 [3] |
| CP-547632 | MDA-MB-231 (Breast) | 100 mg/kg/day, p.o. | 80 [3] |
| Cabozantinib | MHCC97H (Hepatocellular) | 30 mg/kg/day, p.o. | 84.6[1] |
| Pazopanib | Caki-2 (Renal) | 100 mg/kg/day, p.o. | ~100 (complete cytostasis)[10] |
| Regorafenib | GC09-0109 (Gastric) | 15 mg/kg/day, p.o. | 88[2] |
| Regorafenib | HCT116 (Colon) | 30 mg/kg/day, p.o. | 70-90[11] |
| Sorafenib | DRO (Thyroid) | 80 mg/kg/day, p.o. | 93[12] |
| Sorafenib | 786-O (Renal) | 60 or 90 mg/kg/day, p.o. | 80 (tumor stabilization)[6] |
| Sunitinib | MDA-MB-231 (Breast) | 80 mg/kg/2 days, p.o. | 94 |
| Vandetanib | KYN-2 (Hepatocellular) | 75 mg/kg/day, p.o. | Significant inhibition (quantitative % not specified) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of VEGFR-2 inhibitors.
VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Reconstitute the lyophilized recombinant human VEGFR-2 kinase domain in the 1x Kinase Buffer to the desired concentration.
-
Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in 1x Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., CP-547632) in 1x Kinase Buffer with a constant, low percentage of DMSO.
-
-
Kinase Reaction :
-
In a 96-well white plate, add the Master Mix containing the kinase buffer, substrate, and ATP to each well.
-
Add the diluted test inhibitor to the designated wells.
-
Add a vehicle control (buffer with DMSO) to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.
-
Add a Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor activity of a compound in a living organism.
-
Cell Culture and Implantation :
-
Culture human tumor cells (e.g., Colo-205) in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment :
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the test compound (e.g., CP-547632) in a suitable vehicle for oral administration (gavage).
-
Administer the compound or vehicle to the respective groups daily for a specified period (e.g., 14-21 days).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumors can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biomarker analysis.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Culture and Seeding :
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.
-
Seed the HUVECs into a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment :
-
Starve the cells in a low-serum medium for several hours.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF, in the continued presence of the inhibitor. Include a non-stimulated control and a VEGF-stimulated control without inhibitor.
-
-
Proliferation Measurement :
-
Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).
-
Quantify cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTS or WST-1) or by direct cell counting.
-
-
Data Analysis :
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
dot
Caption: Experimental Workflow for Evaluating VEGFR-2 Inhibitors.
Conclusion
This compound demonstrates potent and selective inhibition of VEGFR-2, translating to significant anti-tumor efficacy in various preclinical models. Its performance, in terms of both in vitro potency and in vivo tumor growth inhibition, is comparable to, and in some cases exceeds, that of other well-established VEGFR-2 inhibitors. This guide provides a foundational dataset for researchers to compare and contrast the preclinical profiles of these anti-angiogenic agents, aiding in the selection of the most appropriate tool for their specific research needs. The detailed experimental protocols offer a starting point for the in-house evaluation and validation of these and other novel VEGFR-2 inhibitors.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 11. A machine learning-based KNIME workflow to predict VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Validating CP-547632 Hydrochloride Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a therapeutic candidate is a critical step in preclinical development. This guide provides a comprehensive comparison of CP-547632 hydrochloride, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established VEGFR-2 inhibitors. The objective of this guide is to present experimental data and detailed protocols to aid in the evaluation of these anti-angiogenic agents.
CP-547632 is an orally bioavailable, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2] By blocking the autophosphorylation of VEGFR-2, it effectively inhibits downstream signaling pathways crucial for endothelial cell proliferation and migration, key processes in angiogenesis.[1][2] This guide compares the performance of CP-547632 with other well-known VEGFR-2 inhibitors such as Sunitinib, Sorafenib, Axitinib, and Pazopanib, providing a data-driven overview of their in vivo target engagement and anti-tumor efficacy.
Comparative Efficacy of VEGFR-2 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and its alternatives. These data are compiled from various studies and are intended to provide a comparative overview. Direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different tumor models and methodologies employed.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Compound | Target(s) | VEGFR-2 Kinase IC₅₀ (nM) | Cell-Based VEGFR-2 Phosphorylation IC₅₀ (nM) | Other Notable Kinase Inhibitory Activity (IC₅₀ < 50 nM) |
| CP-547632 | VEGFR-2, bFGFR | 11[2][3] | 6[2][3] | bFGF receptor (9 nM)[2][3] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 9[4] | Not explicitly stated in provided abstracts | PDGFRα/β, c-KIT, FLT3, RET[5] |
| Sorafenib | VEGFRs, PDGFRs, Raf kinases | 90[4] | Not explicitly stated in provided abstracts | B-Raf, c-Raf[6] |
| Axitinib | VEGFRs | 0.2[7] | Not explicitly stated in provided abstracts | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM)[7][8] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFRs | 30[4] | Not explicitly stated in provided abstracts | PDGFRα/β, c-KIT, FGFR-1, -3[9][10] |
Table 2: In Vivo Efficacy and Target Engagement Data
| Compound | Tumor Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | In Vivo VEGFR-2 Phosphorylation Inhibition | Reduction in Microvessel Density (MVD) |
| CP-547632 | NIH3T3/H-ras | Athymic Mice | 50 mg/kg, single oral dose | Up to 85% in various human xenografts[3][11] | EC₅₀ = 590 ng/mL in tumors[2][3] | Significant decrease observed[2] |
| Sunitinib | Neuroblastoma (SK-N-BE(2), NB12) | Athymic Mice | 20-40 mg/kg/day, oral | 49-55% T/C at 20 mg/kg[1] | Inhibits VEGFR phosphorylation[1] | 36% reduction at 40 mg/kg[1] |
| Sorafenib | Hepatocellular Carcinoma (H129) | Mice | 30 mg/kg/day, oral | Significant TGI in 7/10 patient-derived xenografts[12] | Inhibits STAT3 phosphorylation downstream of VEGFR[13] | Not explicitly quantified in provided abstracts |
| Axitinib | Glioblastoma (U87) | Mice | Daily systemic administration | Prolonged survival[3] | Not explicitly quantified in provided abstracts | >90% reduction[3] |
| Pazopanib | Multiple human tumor xenografts | Mice | Not specified | Dose-dependent TGI[9] | Maximal inhibition achieved at steady-state concentrations required for TGI[14] | Significant reduction[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vivo target engagement. Below are protocols for key experiments cited in the validation of CP-547632 and its alternatives.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VEGFR-2 inhibitors in a subcutaneous tumor xenograft model.
-
Cell Culture: Culture human tumor cells (e.g., NIH3T3/H-ras, U87, SK-N-BE(2)) in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., CP-547632) and vehicle control orally or via the appropriate route at the specified dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Survival can also be monitored as a primary or secondary endpoint.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis for VEGFR-2 Phosphorylation
This protocol describes the methodology to assess the inhibition of VEGFR-2 phosphorylation in tumor tissues.
-
Tumor Homogenization: Excise tumors from treated and control animals at specified time points after the final dose. Homogenize the tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional but Recommended): To increase the specificity of the signal, immunoprecipitate VEGFR-2 from the tumor lysates using an anti-VEGFR-2 antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities using densitometry software. The level of VEGFR-2 phosphorylation is typically expressed as the ratio of pVEGFR-2 to total VEGFR-2.
Immunohistochemistry for Microvessel Density (CD31 Staining)
This protocol details the procedure for quantifying tumor angiogenesis by measuring microvessel density.
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the CD31 epitope, for example, by heating the slides in a citrate-based buffer.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against CD31 (also known as PECAM-1), a marker for endothelial cells.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Microvessel Quantification:
-
Identify "hot spots" of high microvessel density at low magnification.
-
At high magnification, count the number of stained microvessels within a defined area.
-
The microvessel density is typically expressed as the average number of microvessels per high-power field.
-
Visualizing Pathways and Processes
To further elucidate the mechanism of action and experimental workflows, the following diagrams are provided.
VEGFR-2 Signaling Pathway and Point of Inhibition by CP-547632.
Experimental Workflow for In Vivo Target Engagement Validation.
Logical Framework for Comparative Evaluation of VEGFR-2 Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Head-to-Head Comparison: CP-547632 and Axitinib in a Preclinical In Vitro Setting
In the landscape of anti-angiogenic cancer therapeutics, both CP-547632 and axitinib have emerged as potent small-molecule inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. While both compounds target the critical signaling pathways that drive tumor neovascularization, their selectivity profiles and inhibitory potencies exhibit notable differences. This guide provides a comprehensive in vitro comparison of CP-547632 and axitinib, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in drug development and discovery.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of CP-547632 and axitinib has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The following table summarizes the reported IC50 values for both compounds against a panel of receptor tyrosine kinases (RTKs). It is important to note that these values are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Target Kinase | CP-547632 IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | - | 0.1[1][2] |
| VEGFR-2 | 11[3][4][5] | 0.2[2][6] |
| VEGFR-3 | - | 0.1-0.3[1][2] |
| PDGFRβ | >1000 | 1.6[2][6] |
| c-Kit | - | 1.7[2][6] |
| FGFR | 9 | - |
Key Observations:
-
Axitinib demonstrates highly potent inhibition of all three VEGFR isoforms with sub-nanomolar IC50 values.[1][2]
-
CP-547632 is a potent inhibitor of VEGFR-2 and also exhibits strong inhibitory activity against the basic fibroblast growth factor (FGF) receptor.[3][5]
-
Axitinib shows greater selectivity for VEGFRs compared to other RTKs like PDGFRβ and c-Kit, although it still inhibits them at low nanomolar concentrations.[2][6]
-
CP-547632 is reported to be highly selective against other kinases such as epidermal growth factor receptor and platelet-derived growth factor receptor β.[3][5]
Experimental Methodologies
To provide a framework for the presented data, detailed protocols for key in vitro experiments are outlined below.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific receptor tyrosine kinase.
Materials:
-
Recombinant human kinase domain (e.g., VEGFR-2)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test compounds (CP-547632 or axitinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (as a vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase buffer, recombinant kinase enzyme, and substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or the amount of phosphorylated substrate) using a suitable detection reagent and a luminometer or spectrophotometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking growth factor-stimulated receptor autophosphorylation.
Materials:
-
Endothelial cells overexpressing the target receptor (e.g., porcine aortic endothelial cells expressing VEGFR-2).[4]
-
Cell culture medium and serum.
-
Growth factor (e.g., VEGF).
-
Test compounds (CP-547632 or axitinib) dissolved in DMSO.
-
Lysis buffer.
-
Antibodies for immunoprecipitation and Western blotting (anti-VEGFR-2 and anti-phosphotyrosine).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed the cells in culture plates and grow to near confluency.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 1 hour).
-
Stimulate the cells with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.
-
Wash the cells and lyse them to extract cellular proteins.
-
Immunoprecipitate the target receptor from the cell lysates using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations and calculate the IC50 value.
Mechanism of Action and Signaling Pathways
Both CP-547632 and axitinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of the receptor, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the downstream signaling cascade that leads to angiogenesis.[4]
The primary target for both inhibitors is the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Axitinib is a potent inhibitor of this process.[7] CP-547632 also effectively blocks this pathway and, in addition, potently inhibits the FGF receptor pathway, another important pro-angiogenic signal.[3][5]
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Axitinib? [synapse.patsnap.com]
Unveiling the Selectivity of CP-547,632 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
Groton, CT - In the competitive landscape of receptor tyrosine kinase (RTK) inhibitors, CP-547,632 hydrochloride has emerged as a potent agent, primarily targeting key drivers of angiogenesis. This guide provides a comprehensive comparison of its cross-reactivity with other RTKs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted cancer therapies.
CP-547,632 is an orally active, ATP-competitive inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor, both crucial mediators of angiogenesis.[1][2] Its efficacy in blocking receptor autophosphorylation and downstream signaling has been demonstrated in both enzymatic and cellular assays.
Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Experimental data demonstrates that CP-547,632 hydrochloride exhibits potent inhibition of VEGFR-2 and bFGF receptor with IC50 values in the low nanomolar range.[1][2][3] Notably, the compound shows significant selectivity over other RTKs such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the insulin receptor.
Below is a summary of the inhibitory activity of CP-547,632 against a panel of receptor tyrosine kinases.
| Receptor Tyrosine Kinase (RTK) | IC50 (nM) | Relative Potency vs. VEGFR-2 |
| VEGFR-2 | 11 | 1x |
| bFGF Receptor | 9 | ~1.2x |
| EGFR/Tie-2 Chimera | Approx. equipotent to VEGFR-2 | ~1x |
| PDGFRβ | >2,750 | >250x less potent |
| Insulin Receptor | >11,000 | >1000x less potent |
| EGFR | >11,000 | >1000x less potent |
Table 1: In vitro kinase inhibition profile of CP-547,632 hydrochloride. Data compiled from enzymatic assays.[1]
The data reveals that CP-547,632 is approximately equipotent against VEGFR-2, the bFGF receptor, and an EGFR/Tie-2 chimera.[1] In contrast, it is 250- to 1000-fold less potent against PDGFRβ, the insulin receptor, and EGFR.[1] This selectivity profile suggests a targeted mechanism of action against key angiogenic pathways.
Signaling Pathways and Mechanism of Action
CP-547,632 exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2 and FGFR, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Experimental Protocols
The determination of the kinase selectivity of CP-547,632 hydrochloride involves robust in vitro assays.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547,632 against a panel of purified receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human kinase domains are used. A generic substrate, such as poly(Glu, Tyr), is coated onto microtiter plates.
-
Compound Dilution: CP-547,632 hydrochloride is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and various concentrations of the inhibitor are incubated with ATP at a concentration that approximates the Km for each respective enzyme.
-
Detection: The level of substrate phosphorylation is quantified using a method such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is calculated from the dose-response curve.
Cellular Receptor Phosphorylation Assay
Objective: To assess the ability of CP-547,632 to inhibit ligand-induced receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Endothelial cells transfected to express the target receptor (e.g., VEGFR-2) are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CP-547,632.
-
Ligand Stimulation: The cells are then stimulated with the corresponding ligand (e.g., VEGF) to induce receptor dimerization and autophosphorylation.
-
Lysis and Immunoprecipitation: Cells are lysed, and the receptor of interest is immunoprecipitated from the cell lysates.
-
Western Blot Analysis: The immunoprecipitated receptor is subjected to SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the level of phosphorylation. Total receptor levels are also assessed as a loading control.
-
Quantification: The band intensities are quantified to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion
CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and FGFR, demonstrating significant selectivity over other receptor tyrosine kinases such as EGFR and PDGFRβ. This focused activity profile makes it a valuable tool for investigating the roles of VEGFR and FGFR signaling in angiogenesis and cancer progression. The experimental data and protocols provided in this guide offer a foundation for researchers to objectively evaluate the performance of CP-547,632 in their specific research applications.
References
A Preclinical and Mechanistic Comparison of CP-547,632 Hydrochloride and Bevacizumab in Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two anti-angiogenic agents, CP-547,632 hydrochloride and bevacizumab. While direct head-to-head preclinical or clinical studies are not publicly available, this document aims to offer an objective comparison based on their distinct mechanisms of action and available experimental data.
Executive Summary
CP-547,632 hydrochloride is a small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In contrast, bevacizumab is a humanized monoclonal antibody that sequesters extracellular Vascular Endothelial Growth Factor-A (VEGF-A), preventing its interaction with its receptors. This fundamental difference in their mechanism of action suggests potential variations in their efficacy, resistance profiles, and off-target effects. Preclinical data for CP-547,632 demonstrates potent inhibition of VEGFR-2 phosphorylation and subsequent anti-angiogenic and anti-tumor effects. Bevacizumab has well-established clinical efficacy in various cancers by inhibiting VEGF-A-mediated angiogenesis.
Mechanism of Action
CP-547,632 Hydrochloride: Intracellular VEGFR-2 Kinase Inhibition
CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket on the intracellular domain of the receptor, it blocks the autophosphorylation of VEGFR-2, a critical step in the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Bevacizumab: Extracellular VEGF-A Sequestration
Bevacizumab is a monoclonal antibody that specifically binds to circulating VEGF-A.[1][2] This binding prevents VEGF-A from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[3] By neutralizing VEGF-A, bevacizumab effectively inhibits the initiation of the angiogenic signaling cascade.[1][3]
Preclinical Efficacy Data
In Vitro Data
| Parameter | CP-547,632 Hydrochloride | Bevacizumab |
| Target | VEGFR-2 Tyrosine Kinase | VEGF-A |
| IC₅₀ (VEGFR-2 Kinase Assay) | ~11 nM | Not Applicable |
| IC₅₀ (HUVEC Proliferation) | ~14 nM (VEGF-stimulated) | Varies by assay conditions |
In Vivo Data
| Parameter | CP-547,632 Hydrochloride | Bevacizumab |
| Administration Route | Oral | Intravenous |
| Tumor Growth Inhibition | Dose-dependent inhibition in various xenograft models (e.g., colon, lung, breast) | Significant tumor growth inhibition in multiple xenograft models |
| Anti-Angiogenic Effect | Inhibition of corneal neovascularization and reduction of microvessel density in tumors | Reduction of microvessel density in tumors |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (for CP-547,632)
Protocol:
-
A reaction mixture containing recombinant human VEGFR-2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)), and ATP is prepared in a kinase buffer.
-
CP-547,632 hydrochloride is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using an ELISA-based method with an anti-phosphotyrosine antibody.
-
The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC₅₀) is determined.
HUVEC Proliferation Assay
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved for a period to synchronize their growth phase.
-
The cells are then treated with various concentrations of CP-547,632 hydrochloride or bevacizumab.
-
Following drug treatment, cells are stimulated with a predetermined concentration of recombinant human VEGF-A.
-
After a 72-hour incubation period, cell proliferation is assessed using methods such as BrdU incorporation or an MTT assay.
-
The IC₅₀ value is calculated as the drug concentration that causes 50% inhibition of VEGF-A-stimulated proliferation.
In Vivo Tumor Xenograft Study
Protocol:
-
Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups: vehicle control, CP-547,632 hydrochloride (administered orally), and bevacizumab (administered intravenously).
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for biomarkers such as microvessel density (e.g., by CD31 staining).
Potential Advantages and Disadvantages
CP-547,632 Hydrochloride
Potential Advantages:
-
Oral bioavailability: Offers a more convenient administration route compared to intravenous infusion.
-
Broader target profile: May inhibit other tyrosine kinases, which could be advantageous in certain contexts, although this could also lead to off-target effects.
-
Potential to overcome resistance: May be effective in tumors that have developed resistance to VEGF-A-targeted therapies through upregulation of other pro-angiogenic factors that signal through VEGFR-2.
Potential Disadvantages:
-
Off-target effects: Inhibition of other kinases could lead to a different side effect profile compared to the highly specific bevacizumab.
-
Limited clinical data: Less established in clinical practice compared to bevacizumab.
Bevacizumab
Potential Advantages:
-
High specificity: Targets only VEGF-A, which may result in a more predictable and manageable side effect profile.[1]
-
Established clinical efficacy: Proven efficacy in a wide range of solid tumors.[4][5]
-
Well-characterized safety profile: Extensive clinical experience provides a thorough understanding of its safety and management of adverse events.
Potential Disadvantages:
-
Intravenous administration: Requires hospital visits for infusion, which can be inconvenient for patients.
-
Mechanisms of resistance: Tumors can develop resistance by upregulating other pro-angiogenic pathways that do not rely on VEGF-A.
-
Limited penetration into the tumor core: As a large molecule, its ability to penetrate dense tumor tissue may be limited.
Conclusion
CP-547,632 hydrochloride and bevacizumab represent two distinct strategies for inhibiting the VEGF signaling pathway. CP-547,632 acts as a "gatekeeper" within the endothelial cell, blocking the signal transduction at the receptor level, while bevacizumab acts as a "mopping agent" in the extracellular space, reducing the amount of signal available to the receptor. The choice between a small molecule TKI and a monoclonal antibody will depend on various factors, including the specific tumor type, the patient's clinical status, and the potential for combination with other therapies. The oral administration of CP-547,632 presents a significant convenience advantage. However, the extensive clinical validation and well-understood safety profile of bevacizumab make it a cornerstone of anti-angiogenic therapy. Further research, ideally including direct comparative studies, is necessary to fully elucidate the relative advantages of these two approaches in different clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PD-1/L1 antibody plus anti-VEGF antibody vs. plus VEGFR-targeted TKI as first-line therapy for unresectable hepatocellular carcinoma: a network meta-analysis [explorationpub.com]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay to Confirm CP-547632 Hydrochloride Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor CP-547632 hydrochloride with other multi-targeted kinase inhibitors, focusing on its specificity as determined by in vitro kinase assays. The information presented is intended to assist researchers in evaluating its suitability for their studies.
This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2] Its mechanism of action is ATP-competitive, meaning it competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways involved in angiogenesis and tumor cell proliferation.[1]
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, its inhibitory activity (IC50) against its primary targets is compared with that of other well-characterized multi-targeted kinase inhibitors, Sunitinib and Sorafenib. While comprehensive kinase panel data for this compound is not publicly available, existing data demonstrates its high potency for VEGFR-2 and bFGF.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Kinase Family | Primary Function |
| VEGFR-2 (KDR) | 11 [1][2] | 80 | 90 | Receptor Tyrosine Kinase | Angiogenesis, Vascular Permeability |
| bFGF-R | 9 [1][2] | >10,000 | - | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| PDGFRβ | - | 2 | 57 | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| c-Kit | - | Potent Inhibition | 68 | Receptor Tyrosine Kinase | Cell Survival, Proliferation |
| FLT3 | - | 50 (ITD mutant) | 59 | Receptor Tyrosine Kinase | Hematopoietic Stem Cell Proliferation |
| B-Raf | - | - | 22 (wild-type) | Serine/Threonine Kinase | Cell Proliferation, Differentiation |
| C-Raf | - | - | 6 | Serine/Threonine Kinase | Cell Proliferation, Differentiation |
| EGFR | Selective over[1][2] | >10,000 | - | Receptor Tyrosine Kinase | Cell Growth, Proliferation |
Data for Sunitinib and Sorafenib are compiled from various sources. The lack of comprehensive public data for this compound across a broad kinase panel limits a direct head-to-head comparison for off-target effects.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of this compound against VEGFR-2. A similar protocol can be adapted for other kinases like bFGF-R.
Materials:
-
Recombinant human VEGFR-2 kinase (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Sunitinib and Sorafenib (for comparison)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, VEGFR-2 enzyme, and the peptide substrate at their optimal concentrations.
-
Dispense the master mix into the wells of the assay plate.
-
Add the serially diluted this compound or control compounds (Sunitinib, Sorafenib, and a vehicle control with DMSO only) to the respective wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer at a concentration that is close to the Km for the specific kinase (if known) or at a standard concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
The Combination of CP-547,632 Hydrochloride and Paclitaxel: An Analysis of Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of combining CP-547,632 hydrochloride, a potent VEGFR-2 tyrosine kinase inhibitor, with the widely used chemotherapeutic agent, paclitaxel. While preclinical evidence for direct synergistic effects is limited, this document synthesizes available clinical data, explores the individual mechanisms of action, and extrapolates the potential for synergy based on the established interactions of other VEGFR inhibitors with paclitaxel.
Executive Summary
The combination of anti-angiogenic agents with traditional chemotherapy is a promising strategy in oncology. This guide examines the specific pairing of CP-547,632 hydrochloride and paclitaxel. A phase I/II clinical trial in non-small cell lung cancer (NSCLC) showed that the combination was well-tolerated but did not significantly increase the objective response rate compared to chemotherapy alone.[1] Despite this clinical outcome, the distinct and potentially complementary mechanisms of action of these two agents warrant a closer examination of their interaction at a preclinical level. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis, while CP-547,632 inhibits angiogenesis by blocking VEGFR-2 signaling. The theoretical synergistic potential lies in the ability of CP-547,632 to normalize tumor vasculature, thereby enhancing the delivery and efficacy of paclitaxel, and to counteract hypoxia-induced chemoresistance.
Data Presentation: Clinical and Preclinical Findings
Clinical Trial Data: CP-547,632 in Combination with Paclitaxel and Carboplatin
A phase I/II clinical trial investigated the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced NSCLC.
| Parameter | Combination Therapy (CP-547,632 + Paclitaxel + Carboplatin) | Chemotherapy Alone (Paclitaxel + Carboplatin) |
| Phase I Maximum Tolerated Dose (MTD) of CP-547,632 | 200 mg/day | N/A |
| Phase I Confirmed Partial Response | 22.6% (7/31 subjects) | N/A |
| Phase II Confirmed Partial Response | 28.6% (4/14 subjects)[1] | 25% (4/16 subjects)[1] |
| Dose-Limiting Toxicities of CP-547,632 (at 250 mg) | Grade 3 rash and diarrhea[1] | N/A |
Data summarized from a phase I/randomized phase II, non-comparative, multicenter, open-label trial.[1]
Preclinical Data: Individual Agent Activity
While direct preclinical data for the combination is unavailable, the individual activities of CP-547,632 and paclitaxel are well-characterized.
| Agent | Mechanism of Action | Key Preclinical Findings |
| CP-547,632 Hydrochloride | Potent and selective inhibitor of VEGFR-2 and FGF kinases.[2][3][4][5] | - IC50 of 11 nM for VEGFR-2 and 9 nM for FGF kinase.[2][3][4][5]- Inhibits VEGF-stimulated VEGFR-2 autophosphorylation in whole cells with an IC50 of 6 nM.[2][4][5]- Dose-dependent inhibition of tumor growth (up to 85%) in human xenograft models.[2][5][6]- Inhibits VEGF-induced corneal angiogenesis in mice.[2][6] |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | - Induces apoptosis in various cancer cell lines.- Demonstrates anti-tumor activity in numerous preclinical cancer models. |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the synergistic potential of drug combinations are provided below. These protocols are based on standard methodologies used in the cited literature for similar drug combination studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of CP-547,632 alone, paclitaxel alone, or the combination of both at various fixed-ratio concentrations.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with CP-547,632, paclitaxel, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Tumor Xenograft Study
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups: vehicle control, CP-547,632 alone, paclitaxel alone, and the combination of CP-547,632 and paclitaxel.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage. CP-547,632 is typically administered orally, while paclitaxel is given intravenously or intraperitoneally.[7][8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
Mandatory Visualizations
Proposed Mechanism of Synergistic Action
References
- 1. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination paclitaxel and inhibitor of nuclear factor κB activation improves therapeutic outcome for model mice with peritoneal dissemination of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translation of paclitaxel-induced peripheral neurotoxicity from mice to patients: the importance of model selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-547,632 Hydrochloride and Cediranib for Researchers and Drug Development Professionals
In the landscape of anti-angiogenic cancer therapies, CP-547,632 hydrochloride and cediranib have emerged as potent small molecule inhibitors targeting key signaling pathways involved in tumor neovascularization. This guide provides a detailed comparative analysis of these two compounds, offering insights into their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles to inform research and drug development decisions.
Mechanism of Action and Target Specificity
Both CP-547,632 and cediranib function as ATP-competitive tyrosine kinase inhibitors, but they exhibit distinct target specificity profiles.
CP-547,632 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2][3] It demonstrates selectivity for these receptors over others such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2]
Cediranib , on the other hand, is a pan-VEGF receptor inhibitor, potently targeting all three VEGFRs (VEGFR-1, -2, and -3).[4][5][6] Its inhibitory action extends to other tyrosine kinases, including c-Kit and PDGFR.[7][8][9]
The differing target profiles of these two compounds are visualized in the signaling pathway diagram below.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for both compounds against various kinases.
| Target Kinase | CP-547,632 Hydrochloride IC50 (nM) | Cediranib IC50 (nM) |
| VEGFR-2 (KDR) | 11[1][2] | <1[5][10] |
| bFGF Receptor | 9[1][2] | 500[10] |
| VEGFR-1 (Flt-1) | - | 5[8][9] |
| VEGFR-3 (Flt-4) | - | ≤3[8][9] |
| c-Kit | - | 2[8][9] |
| PDGFRβ | >1000[11] | 5[8][9] |
| PDGFRα | - | - |
| EGFR | >1000[11] | 110[10] |
Preclinical In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical models.
CP-547,632 hydrochloride has been shown to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC50 value of 6 nM.[2][3] Oral administration to mice bearing human tumor xenografts resulted in dose-dependent inhibition of VEGFR-2 phosphorylation and up to 85% tumor growth inhibition.[2][3] It also potently inhibits both bFGF- and VEGF-induced angiogenesis in vivo.[2]
Cediranib has shown broad-spectrum activity in human tumor xenograft models.[12] It effectively reduces tumor microvessel density and can even cause regression of established tumor vasculature.[7][8] In glioblastoma models, cediranib has been shown to reduce vasogenic edema, a critical factor in patient morbidity.[7][13]
Pharmacokinetics
A summary of the pharmacokinetic parameters for both drugs is presented below.
| Parameter | CP-547,632 Hydrochloride | Cediranib |
| Administration | Oral | Oral |
| Half-life (t½) | ~32 hours[14] | ~22 hours[4][15] |
| Time to Max. Concentration (Tmax) | ~2 hours[11] | 1-8 hours[7] |
| Protein Binding | - | ~95%[4] |
| Metabolism | - | FMO1, FMO3, UGT1A4[4] |
| Excretion | - | Primarily feces (59%)[4] |
Clinical Development and Performance
Both CP-547,632 and cediranib have been evaluated in clinical trials for various solid tumors.
CP-547,632 hydrochloride has been investigated in Phase I and II trials, primarily in combination with standard chemotherapy regimens for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[14][16][17] While generally well-tolerated, the addition of CP-547,632 to chemotherapy did not significantly increase the objective response rate in some studies.[16]
Cediranib has undergone more extensive clinical investigation, including Phase III trials for glioblastoma and in combination with the PARP inhibitor olaparib for ovarian cancer.[18][19][20][21][22][23][24][25] The combination of cediranib and olaparib has shown promising activity in recurrent platinum-sensitive ovarian cancer.[26] However, a Phase III trial in recurrent glioblastoma did not meet its primary endpoint of progression-free survival prolongation.[23][25] The most common adverse events associated with cediranib include fatigue, diarrhea, and hypertension.[7][27]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
Protocol:
-
Recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a reaction buffer.
-
The test compound (CP-547,632 or cediranib), dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations.
-
The mixture is incubated to allow for inhibitor binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined period, the reaction is terminated, often by adding a stop solution.
-
The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation, fluorescence, or luminescence.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
Protocol:
-
Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into different treatment groups, including a vehicle control group.
-
The test compound (CP-547,632 or cediranib) is administered, typically orally, at a specified dose and schedule.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Additional analyses may include immunohistochemistry to assess microvessel density or Western blotting to measure target phosphorylation.[28]
Conclusion
CP-547,632 hydrochloride and cediranib are both potent oral anti-angiogenic agents with distinct but overlapping mechanisms of action. Cediranib exhibits a broader target profile, inhibiting all three VEGFRs as well as other kinases like c-Kit and PDGFR, and has been more extensively studied in later-phase clinical trials. CP-547,632 demonstrates potent and selective inhibition of VEGFR-2 and bFGF receptors. The choice between these compounds for research or therapeutic development will depend on the specific cancer type, the desired target profile, and the therapeutic window. The data and protocols presented in this guide provide a foundation for making such informed decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cediranib | c-Kit | VEGFR | PDGFR | FLT | Autophagy | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Cediranib - Wikipedia [en.wikipedia.org]
- 19. Update on Phase III GY004 trial for cediranib added to Lynparza in platinum-sensitive relapsed ovarian cancer [astrazeneca.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. Cediranib/Olaparib vs Standard of Care Chemotherapy for Platinum-Sensitive Ovarian Cancer - The ASCO Post [ascopost.com]
- 23. medac.covalence-research.com [medac.covalence-research.com]
- 24. onclive.com [onclive.com]
- 25. Phase III randomized trial comparing the efficacy of cediranib as monotherapy, and in combination with lomustine, versus lomustine alone in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Overall survival and updated progression-free survival outcomes in a randomized phase II study of combination cediranib and olaparib versus olaparib in relapsed platinum-sensitive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of CP-547632 Hydrochloride: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like CP-547632 hydrochloride is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this potent VEGFR-2 and FGF kinase inhibitor, a cautious approach, treating the substance as potentially hazardous, is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Summary of Key Disposal Principles
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory consumables, must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.
Data Presentation: this compound Properties
While a comprehensive hazard profile is not currently available, the following table summarizes known physical and chemical properties to inform safe handling practices.
| Property | Value |
| Molecular Formula | C₂₀H₂₄BrF₂N₅O₃S · HCl |
| Molecular Weight | 568.86 g/mol |
| Appearance | White to light yellow solid |
| Storage | 4°C, stored under nitrogen |
| Solubility | Soluble in DMSO |
Detailed Disposal Protocols
Adherence to the following step-by-step procedures is crucial for the safe disposal of this compound and associated waste.
Waste Segregation and Containment:
-
Solid Waste:
-
Place all unused or expired this compound, along with contaminated solid waste such as weighing papers, gloves, and pipette tips, into a designated, durable, and sealable hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include "this compound" in its list of contents.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
This container must be kept securely closed when not in use and be clearly labeled as "Hazardous Waste," specifying all chemical constituents.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Decontamination Procedures:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
A recommended procedure involves wiping the affected surfaces with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory-grade detergent.
-
All cleaning materials, including wipes and absorbents, must be disposed of as hazardous solid waste.
Waste Collection and Disposal:
-
Arrange for the collection of all hazardous waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that all waste containers are properly sealed and labeled before collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and fostering a secure research environment.
Personal protective equipment for handling CP-547632 hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling CP-547632 hydrochloride based on general best practices for potent pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following guidance is derived from established protocols for handling similarly potent active pharmaceutical ingredients (APIs). Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations and to conduct a thorough risk assessment before handling this compound.
This compound is identified as a potent, orally-bioavailable inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases.[1][2] As a potent compound, it requires stringent handling procedures to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE based on the potential hazards.
| PPE Category | Recommended Equipment | Rationale |
| Body Protection | Disposable coveralls ("bunny suit") with integrated hood and shoe covers.[3] | Provides head-to-toe protection against contamination. |
| DuPont™ Tyvek® or similar non-woven material is recommended for its breathability and protective properties against solid and liquid APIs.[4] | ||
| Hand Protection | Double-gloving with nitrile gloves. | Minimizes the risk of exposure through tears or punctures in the outer glove. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with an appropriate filter. | Recommended for handling potent compounds, especially when dusts may be generated.[5][6] Surgical masks do not offer adequate respiratory protection.[3] |
| Eye Protection | Chemical safety goggles. | Protects against splashes and airborne particles.[3] |
| Foot Protection | Slip-on shoe covers over laboratory-appropriate footwear.[3] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential to minimize exposure risk. The use of containment technologies, such as a flexible containment glove bag or a certified chemical fume hood, is strongly recommended.[5]
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the designated area is clean and equipped with all necessary PPE and spill control materials.
-
Verify that the ventilation system (e.g., fume hood, glove box) is functioning correctly.
-
-
Gowning:
-
Don all required PPE in the correct order: shoe covers, inner gloves, coverall, hood, outer gloves, goggles, and PAPR.
-
-
Handling:
-
Conduct all manipulations of this compound (e.g., weighing, dissolving) within a containment device.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Work slowly and deliberately to avoid creating dust or aerosols.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (consult your institution's EHS for approved agents).
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Dispose of all disposable PPE as hazardous waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled in accordance with federal, state, and local regulations for hazardous waste.[7]
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (disposable) | Place in a sealed, labeled hazardous waste container. Incineration is often the required disposal method for potent compound waste.[5] |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an approved solvent before washing. |
| Contaminated PPE | All disposable PPE (gloves, coveralls, etc.) must be disposed of as hazardous waste. |
| Spill Debris | Absorbent materials and any other items used to clean a spill should be collected in a sealed, labeled hazardous waste container. |
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. CP-547632 (hydrochloride) | 252003-71-7 [amp.chemicalbook.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
